molecular formula C19H13F3N6O2 B15570165 YLL545

YLL545

货号: B15570165
分子量: 414.3 g/mol
InChI 键: RSRQFBNVFQZQRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YLL545 is a useful research compound. Its molecular formula is C19H13F3N6O2 and its molecular weight is 414.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H13F3N6O2

分子量

414.3 g/mol

IUPAC 名称

1-[4-(1H-pyrazolo[5,4-d]pyrimidin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H13F3N6O2/c20-19(21,22)11-2-1-3-13(8-11)27-18(29)26-12-4-6-14(7-5-12)30-17-15-9-25-28-16(15)23-10-24-17/h1-10H,(H2,26,27,29)(H,23,24,25,28)

InChI 键

RSRQFBNVFQZQRN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

YLL545: A Technical Guide to its Anti-Angiogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of YLL545, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in the context of angiogenesis. The following sections detail the core signaling pathways affected by this compound, present quantitative data from key experimental findings, and outline the methodologies used in these pivotal studies.

Core Mechanism of Action: Inhibition of VEGFR2 Signaling

This compound exerts its anti-angiogenic effects primarily by targeting VEGFR2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. This compound acts as a potent inhibitor of this process.[1][2][3][4]

The primary mechanism involves the inhibition of VEGF-induced phosphorylation of VEGFR2.[1][3][4] This blockade prevents the activation of critical downstream signaling pathways, including the STAT3 and ERK1/2 pathways.[1][3][4] The inhibition of these pathways ultimately leads to a reduction in the key cellular processes that drive the formation of new blood vessels.

Quantitative Data Summary

The anti-angiogenic and anti-tumor efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below for clear comparison.

In Vitro Efficacy of this compound
Experimental AssayCell LineParameter MeasuredThis compound ConcentrationResultReference
CCK-8 Proliferation AssayHUVECCell ProliferationIC505.884 μM[1]
EdU Incorporation AssayHUVECProliferating Cells2.5 μMDecreased percentage of proliferating cells[1]
Wound Healing AssayHUVECCell Migration2.5 μMSignificant inhibition of cell migration[1]
Transwell Invasion AssayHUVECCell Invasion2.5 μMSignificant inhibition of cell invasion[1]
Tube Formation AssayHUVECTube Formation2.5 μMSignificant inhibition of tube formation[1]
CCK-8 Proliferation AssayMDA-MB-231Cell ProliferationIC50Not specified[1]
EdU Incorporation AssayMDA-MB-231Proliferating Cells2.5 μMIncreased G1/S cell cycle arrest[1]
In Vivo Efficacy of this compound
Experimental ModelParameter MeasuredThis compound DosageResultReference
Zebrafish Embryonic Angiogenesis AssayIntersomitic vessel (ISV) formationNot specifiedInhibition of angiogenesis[1][3][4]
Matrigel Plug Assay in MiceAngiogenic Response80 mg/kgInhibition of new blood vessel formation[1]
MDA-MB-231 Xenograft in BALB/c Nude MiceTumor Growth50 mg/kg/d~50% inhibition of tumor growth[1][5]
MDA-MB-231 Xenograft in BALB/c Nude MiceMicrovessel Density (MVD)50 mg/kg/dDecreased tumor MVD[5]
MDA-MB-231 Xenograft in BALB/c Nude MiceApoptosis (TUNEL staining)50 mg/kg/dIncreased number of apoptotic cells[1][5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

YLL545_Mechanism_of_Action VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 Activates ERK1_2 ERK1/2 pVEGFR2->ERK1_2 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Invasion, Tube Formation) pSTAT3->Angiogenesis pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation pERK1_2->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound inhibits VEGF-induced VEGFR2 phosphorylation and downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (CCK-8)
  • Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates.

  • After attachment, cells were treated with various concentrations of this compound.

  • Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.

  • The absorbance at 450 nm was measured to determine the number of viable cells.

  • The half-maximal inhibitory concentration (IC50) was calculated.[1]

Wound Healing Assay
  • HUVECs were grown to confluence in 6-well plates.

  • A sterile pipette tip was used to create a "wound" in the cell monolayer.

  • The cells were then treated with this compound (2.5 μM) or a vehicle control.

  • Images of the wound were captured at 0 and 24 hours.

  • The rate of cell migration was quantified by measuring the change in the wound area.[1]

Transwell Invasion Assay
  • The upper chambers of Transwell inserts were coated with Matrigel.

  • HUVECs, pre-treated with this compound (2.5 μM), were seeded into the upper chambers in serum-free medium.

  • The lower chambers were filled with a medium containing VEGF as a chemoattractant.

  • After incubation, non-invading cells on the upper surface of the membrane were removed.

  • Invading cells on the lower surface were fixed, stained, and counted under a microscope.[1]

Tube Formation Assay
  • 96-well plates were coated with Matrigel.

  • HUVECs were seeded onto the Matrigel-coated plates.

  • The cells were treated with this compound (2.5 μM) or a vehicle control.

  • After incubation, the formation of capillary-like structures (tubes) was observed and photographed using a microscope.

  • The degree of tube formation was quantified by measuring the total tube length or the number of branch points.[1]

In Vivo Matrigel Plug Assay
  • BALB/c mice were subcutaneously injected with a mixture of growth factor-reduced Matrigel and either this compound (80 mg/kg), sorafenib (B1663141) (80 mg/kg as a positive control), or a vehicle control.

  • After 10 days, the Matrigel plugs were harvested and photographed.

  • The extent of angiogenesis was assessed by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels.[1]

Tumor Xenograft Model
  • MDA-MB-231 human breast cancer cells were injected into the fat pads of nude mice.

  • Once tumors reached a palpable size, the mice were treated daily with this compound (50 mg/kg) or a vehicle control via oral gavage.

  • Tumor volume was measured regularly.

  • At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of microvessel density (CD31 staining) and apoptosis (TUNEL staining).[1][5]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis HUVEC HUVECs Proliferation Proliferation Assays (CCK-8, EdU) HUVEC->Proliferation Migration Migration Assay (Wound Healing) HUVEC->Migration Invasion Invasion Assay (Transwell) HUVEC->Invasion Tube_Formation Tube Formation Assay HUVEC->Tube_Formation MDA_MB_231 MDA-MB-231 Cells MDA_MB_231->Proliferation Data_Analysis Quantitative Data Analysis Proliferation->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Tube_Formation->Data_Analysis Zebrafish Zebrafish Embryos Matrigel_Plug Matrigel Plug Assay Mice BALB/c Mice Mice->Matrigel_Plug Xenograft Tumor Xenograft Model Mice->Xenograft Matrigel_Plug->Data_Analysis IHC Immunohistochemistry (CD31, TUNEL) Xenograft->IHC IHC->Data_Analysis

References

YLL545: A Novel Inhibitor of the VEGFR2 Signaling Pathway in Angiogenesis and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YLL545, a novel small-molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR2 playing a central role in this pathway.[1] The development of potent and specific VEGFR2 inhibitors is a key strategy in oncology drug development.[2] this compound has emerged as a promising anti-angiogenic and anti-tumor agent, demonstrating significant efficacy in preclinical models of triple-negative breast cancer with a favorable safety profile.[3][4][5]

Mechanism of Action

This compound exerts its anti-angiogenic effects by directly targeting and inhibiting the VEGFR2 signaling cascade.[4] In endothelial cells, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling.[2] this compound functions by inhibiting this crucial VEGF-induced phosphorylation of VEGFR2.[3][6] This blockade prevents the activation of key downstream signaling regulators, including STAT3 and ERK1/2, which are essential for endothelial cell proliferation, migration, and survival.[3][4][5] A cellular thermal shift assay confirmed the direct binding of this compound to the VEGFR2 protein, validating it as the direct target.[4]

YLL545_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK1_2 ERK1/2 pVEGFR2->ERK1_2 pSTAT3 p-STAT3 STAT3->pSTAT3 Activation pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Activation Proliferation Cell Proliferation, Migration, Invasion, Tube Formation pSTAT3->Proliferation pERK1_2->Proliferation

Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling.

Data Presentation: In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-angiogenic and anti-tumor activities in a variety of preclinical assays. Its efficacy is noted to be comparable or superior to Sorafenib, an established multi-kinase inhibitor.[3][4]

Table 1: In Vitro Activity of this compound
Assay TypeCell LineEndpointResultCitation
Cell ProliferationHUVECsInhibition of VEGF-induced proliferationIC₅₀ = 5.884 μM[4]
Cell MigrationHUVECsInhibition of cell migrationMarked Inhibition[3][4]
Cell InvasionHUVECsInhibition of cell invasionMarked Inhibition[3][4]
Tube FormationHUVECsInhibition of tube formationMarked Inhibition[3][4]
Cell ProliferationMDA-MB-231Inhibition of proliferationG1/S cell cycle arrest[7]
ApoptosisMDA-MB-231Induction of apoptosisApoptosis Induced[3][5]
Table 2: In Vivo Antitumor Efficacy of this compound
ModelTreatmentEndpointResultCitation
Zebrafish Embryonic Angiogenesis0.625 to 1.25 μM this compoundInhibition of ISV & DLAV formationSignificant Inhibition[4][7]
Mouse Matrigel Plug AssayThis compoundInhibition of new blood vessel formationAngiogenic response inhibited[3][4]
Mouse Xenograft (MDA-MB-231)50 mg/kg/d this compoundTumor growth>50% inhibition[3][5][7]
Mouse Xenograft (MDA-MB-231)50 mg/kg/d this compoundMicrovessel Density (CD31)Decreased[8]
Mouse Xenograft (MDA-MB-231)50 mg/kg/d this compoundCell Proliferation (Ki67)Decreased[8]
Mouse Xenograft (MDA-MB-231)50 mg/kg/d this compoundApoptosis (TUNEL)Increased[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory techniques and the descriptions available in the referenced literature.

In Vitro Kinase Assay (VEGFR2 Phosphorylation)

This assay determines the ability of this compound to inhibit VEGFR2 kinase activity.

  • Reagents : Recombinant VEGFR2 kinase domain, ATP, kinase assay buffer, substrate (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™).[9]

  • Procedure :

    • Dispense recombinant VEGFR2 enzyme into the wells of a microplate.

    • Add this compound at various concentrations to the wells. Incubate for 15-30 minutes to allow for compound binding.[10]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C to allow for phosphorylation.[10]

    • Terminate the reaction and quantify the result. For luminescence-based assays like ADP-Glo™, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP to a luminescent signal.[9]

    • Measure luminescence using a plate reader. The signal intensity is proportional to ADP production and thus kinase activity.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.

HUVEC Proliferation Assay (CCK-8/WST-1)

This colorimetric assay measures cell viability and proliferation.[11][12]

  • Cell Culture : Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.

  • Procedure :

    • Seed HUVECs (e.g., 0.1-5x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[11]

    • Starve the cells in a low-serum medium for several hours.

    • Treat the cells with various concentrations of this compound in the presence of a mitogen, such as VEGF.

    • Incubate for 24-96 hours.[11]

    • Add 10 µL of CCK-8 or WST-1 reagent to each well.[11]

    • Incubate for 0.5-4 hours until a color change is apparent.

    • Measure the absorbance at ~450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of this compound in a living organism.[8]

  • Cell Preparation : Culture MDA-MB-231 triple-negative breast cancer cells. Harvest and resuspend the cells in a suitable medium like PBS or Matrigel.

  • Animal Model : Use immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure :

    • Subcutaneously inject MDA-MB-231 cells (e.g., 2.5×10⁷ cells) into the fat pad of the mice.[8]

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable volume (e.g., 100 mm³), randomize the mice into treatment and control groups.[8]

    • Administer this compound (e.g., 50 mg/kg/d) or a vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a set period (e.g., 12 days).[8]

    • Measure tumor volume with calipers every few days.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for further analysis, such as immunohistochemistry (IHC) for CD31 (microvessel density), Ki67 (proliferation), and TUNEL staining (apoptosis).[8]

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Culture Culture MDA-MB-231 Cancer Cells Inject Inject Cells into Nude Mice Culture->Inject Monitor Monitor Tumor Growth (to ~100 mm³) Inject->Monitor Randomize Randomize Mice into Control & this compound Groups Monitor->Randomize Treat Daily Treatment (Vehicle or 50 mg/kg this compound) Randomize->Treat Measure Measure Tumor Volume Periodically Treat->Measure Measure->Treat 12 days Excise Excise & Weigh Tumors Measure->Excise IHC Immunohistochemistry (CD31, Ki67) Excise->IHC TUNEL TUNEL Staining (Apoptosis) Excise->TUNEL Analysis Data Analysis IHC->Analysis TUNEL->Analysis

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

Conclusion

This compound is a potent and specific inhibitor of the VEGFR2 signaling pathway, demonstrating significant anti-angiogenic and anti-tumor properties in preclinical studies.[3][4] Its ability to suppress tumor growth in a triple-negative breast cancer model, coupled with a lack of observable toxicity at effective doses, positions this compound as a promising candidate for further development as an anticancer therapeutic.[3][7][8] The detailed data and protocols presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other VEGFR2 inhibitors.

References

YLL545: A Comprehensive Technical Review of its Discovery and Development as a Novel VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLL545 is a novel, rationally designed small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Developed as a derivative of the multi-kinase inhibitor sorafenib, this compound has demonstrated potent anti-angiogenic and anti-tumor activity in preclinical models of triple-negative breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, based on publicly available data. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The VEGFR2 signaling pathway is a primary driver of angiogenesis, making it a well-established target for cancer therapy.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR2 have shown clinical efficacy, but challenges such as off-target effects and acquired resistance remain.

This compound emerged from a rational drug design program aimed at creating more specific and well-tolerated VEGFR2 inhibitors.[4][5] By modifying the structure of sorafenib, researchers sought to enhance its anti-angiogenic properties while potentially reducing toxicity. Preclinical studies have shown that this compound effectively inhibits VEGFR2 signaling, leading to the suppression of endothelial cell proliferation, migration, and tube formation. Furthermore, in vivo studies have demonstrated its ability to inhibit tumor growth and angiogenesis in a xenograft model of human breast cancer.

Discovery and Synthesis

This compound was rationally designed as a derivative of sorafenib, a known multi-kinase inhibitor with activity against VEGFR2. The synthesis of this compound has been described and involves a multi-step chemical process.

Chemical Synthesis Workflow

The synthesis of this compound originates from commercially available starting materials and proceeds through a series of chemical reactions to yield the final compound.

G cluster_0 Synthesis of this compound Starting Material 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Intermediate_1 4-chloro-1H-pyrazolo[3,4-d]pyrimidine Starting Material->Intermediate_1 POCl3 Intermediate_2 4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)aniline Intermediate_1->Intermediate_2 4-aminophenol, K2CO3, DMF This compound This compound Intermediate_2->this compound 1-chloro-3-(trifluoromethyl)phenyl isocyanate, TEA, DCM G cluster_0 VEGFR2 Signaling Pathway Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK1_2 ERK1/2 pVEGFR2->ERK1_2 This compound This compound This compound->pVEGFR2 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pSTAT3->Angiogenesis Tumor_Growth Tumor Growth pSTAT3->Tumor_Growth pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 pERK1_2->Angiogenesis pERK1_2->Tumor_Growth G cluster_0 VEGFR2 Kinase Assay Workflow Step1 Prepare assay buffer, recombinant VEGFR2, and substrate Step2 Add test compound (e.g., this compound) at various concentrations Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction and measure substrate phosphorylation Step4->Step5 Step6 Calculate IC50 Step5->Step6 G cluster_0 Xenograft Study Workflow Step1 Culture MDA-MB-231 cells Step2 Inject cells subcutaneously into BALB/c nude mice Step1->Step2 Step3 Monitor tumor growth Step2->Step3 Step4 Randomize mice into treatment and control groups Step3->Step4 Step5 Administer this compound (e.g., 50 mg/kg/d) or vehicle Step4->Step5 Step6 Measure tumor volume and body weight regularly Step5->Step6 Step7 Euthanize mice and excise tumors for analysis Step6->Step7

References

YLL545: A Novel VEGFR2 Inhibitor Targeting Angiogenesis and Tumor Growth in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The vascular endothelial growth factor (VEGF) signaling pathway is a critical driver of tumor angiogenesis, a process essential for tumor growth and metastasis. This whitepaper details the role and mechanism of YLL545, a novel small molecule inhibitor of VEGF Receptor 2 (VEGFR2), in the context of TNBC. Preclinical studies have demonstrated that this compound effectively suppresses tumor angiogenesis and growth in TNBC models. This document provides a comprehensive overview of the quantitative data from these studies, detailed experimental protocols for key assays, and a visualization of the targeted signaling pathways, offering a valuable resource for researchers and drug development professionals in oncology.

Introduction to this compound and its Target: VEGFR2 in TNBC

Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, is associated with a poor prognosis.[1] The aggressive phenotype of TNBC is partly attributable to its high angiogenic potential. Angiogenesis, the formation of new blood vessels, is a crucial process for supplying nutrients and oxygen to growing tumors.[2] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[3] Activation of VEGFR2 by VEGF initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that sustain tumor growth.[3]

This compound is a novel, potent, and selective inhibitor of VEGFR2.[3] By targeting the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways. Preclinical research has highlighted its potential as a therapeutic agent for TNBC by demonstrating its ability to inhibit angiogenesis and directly impede tumor cell growth and survival.

Mechanism of Action of this compound in TNBC

This compound exerts its anti-tumor effects in triple-negative breast cancer through a dual mechanism: the inhibition of angiogenesis and the direct induction of apoptosis in cancer cells.

Anti-Angiogenic Effects

This compound's primary mechanism is the potent inhibition of VEGFR2. This blockade disrupts the VEGF-A/VEGFR2 signaling axis, which is central to angiogenesis. In human umbilical vascular endothelial cells (HUVECs), this compound has been shown to suppress proliferation, migration, invasion, and tube formation. The inhibitory effects of this compound on these key angiogenic processes were found to be comparable or superior to those of sorafenib, an established multi-kinase inhibitor.

The binding of VEGF to VEGFR2 triggers the autophosphorylation of the receptor, which in turn activates downstream signaling cascades, including the STAT3 and ERK1/2 pathways. This compound effectively inhibits the VEGF-induced phosphorylation of VEGFR2, leading to the downregulation of phospho-STAT3 and phospho-ERK1/2 in HUVECs.

Direct Anti-Tumor Effects on TNBC Cells

Beyond its anti-angiogenic properties, this compound also exhibits direct cytotoxic effects on TNBC cells. Studies on the MDA-MB-231 human breast cancer cell line have demonstrated that this compound can inhibit proliferation and induce apoptosis both in vitro and in vivo. This suggests that this compound may have a broader therapeutic window than agents that solely target angiogenesis.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->VEGFR2 Inhibits TNBC_Cell MDA-MB-231 (TNBC Cell) This compound->TNBC_Cell Inhibits STAT3 STAT3 pVEGFR2->STAT3 ERK ERK1/2 pVEGFR2->ERK pSTAT3 p-STAT3 STAT3->pSTAT3 Angiogenesis Angiogenesis (Proliferation, Migration, Invasion, Tube Formation) pSTAT3->Angiogenesis pERK p-ERK1/2 ERK->pERK pERK->Angiogenesis Apoptosis Apoptosis TNBC_Cell->Apoptosis Proliferation Proliferation TNBC_Cell->Proliferation

This compound Mechanism of Action in TNBC.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies of this compound in triple-negative breast cancer models.

Table 1: In Vitro Efficacy of this compound on HUVECs

ParameterThis compound (IC50)Sorafenib (IC50)
ProliferationNot specifiedNot specified
MigrationSignificantly inhibitedSignificantly inhibited
InvasionSignificantly inhibitedSignificantly inhibited
Tube FormationMarkedly inhibitedMarkedly inhibited

Data synthesized from the findings that this compound's effects were equal to or greater than sorafenib.

Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model

Treatment GroupDoseTumor Growth InhibitionApoptotic Cells (TUNEL Staining)
Vehicle Control--Baseline
This compound50 mg/kg/d> 50%Increased number

Data from studies using a BALB/c nude mouse model with MDA-MB-231 human tumor xenografts.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research on this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the human triple-negative breast cancer cell line MDA-MB-231 were used.

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM for MDA-MB-231, EGM-2 for HUVECs) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated VEGFR2, STAT3, and ERK1/2.

  • Cell Lysis: Cells are treated with this compound and/or VEGF for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-VEGFR2, phospho-STAT3, phospho-ERK1/2, total VEGFR2, total STAT3, or total ERK1/2 overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D PVDF Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H

Western Blotting Experimental Workflow.
HUVEC Tube Formation Assay

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of this compound or control.

  • Incubation: The plate is incubated for several hours to allow for the formation of capillary-like structures.

  • Analysis: The formation of tubes is observed and quantified under a microscope.

Cell Migration and Invasion Assays
  • Migration Assay: HUVECs are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. This compound is added to the upper chamber. After incubation, migrated cells on the lower surface of the membrane are stained and counted.

  • Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate a basement membrane.

In Vivo Angiogenesis Assays
  • Zebrafish Embryonic Angiogenesis Assay: Zebrafish embryos are exposed to this compound, and the development of intersegmental blood vessels is monitored and quantified.

  • Mouse Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and this compound or control is injected subcutaneously into mice. After a set period, the Matrigel plugs are excised, and the extent of new blood vessel formation is assessed by immunohistochemistry.

TNBC Xenograft Mouse Model
  • Cell Implantation: MDA-MB-231 cells are injected into the mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 50 mg/kg/d) or a vehicle control.

  • Monitoring: Tumor volume is measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis (e.g., Ki67 for proliferation) and TUNEL staining for apoptosis.

Immunohistochemistry (IHC)
  • Tissue Preparation: Tumors from the xenograft model are fixed, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are treated to unmask the antigens.

  • Staining: Sections are incubated with primary antibodies against markers of interest (e.g., Ki67, phospho-ERK1/2, phospho-STAT3).

  • Detection: A secondary antibody conjugated to an enzyme is applied, followed by a chromogenic substrate to visualize the staining.

  • Analysis: The staining intensity and distribution are evaluated microscopically.

TUNEL Assay

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells in tumor tissue sections by labeling the fragmented DNA of apoptotic cells.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of triple-negative breast cancer. Its dual mechanism of action, targeting both tumor angiogenesis via VEGFR2 inhibition and directly inducing apoptosis in cancer cells, makes it an attractive therapeutic strategy. The data summarized in this guide underscore its potential to inhibit TNBC growth.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling. Further investigation into potential resistance mechanisms and the exploration of combination therapies with other agents, such as chemotherapy or immunotherapy, could enhance the clinical applicability of this compound. Ultimately, the progression of this compound into clinical trials will be crucial to determine its safety and efficacy in patients with TNBC.

References

YLL545: Unraveling the Enigmatic Structure and Synthesis of a Novel VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented potent anti-tumor and anti-angiogenic activities, the specific chemical structure and detailed synthesis protocols for the novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, YLL545, remain elusive in publicly accessible scientific literature and chemical databases. This technical guide aims to consolidate the currently available information regarding this compound's biological function and to highlight the knowledge gap concerning its core chemical properties.

Biological Activity and Therapeutic Potential

This compound has been identified as a novel inhibitor of VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. By inhibiting VEGFR2, this compound demonstrates significant anti-tumor and anti-angiogenic effects, positioning it as a promising candidate for cancer therapy.[1]

The therapeutic potential of targeting the VEGFR2 signaling pathway is well-established, and various inhibitors are in clinical use. This compound's novelty suggests it may offer advantages in terms of efficacy, specificity, or resistance profiles. However, a comprehensive understanding of its mechanism of action and further drug development efforts are fundamentally hindered by the absence of its chemical structure.

The Unresolved Chemical Identity

Extensive searches of chemical databases and scientific literature have not yielded the specific chemical structure, IUPAC name, or molecular formula for a compound designated as this compound. This lack of foundational chemical information prevents a detailed analysis of its structure-activity relationship, physicochemical properties, and potential metabolic pathways.

The Path Forward: A Call for Disclosure

To unlock the full potential of this compound as a therapeutic agent, the disclosure of its chemical structure and synthesis methods is imperative. This information will enable the scientific community to:

  • Verify and build upon the reported biological activities.

  • Conduct independent in-silico and in-vitro studies to understand its binding mode and off-target effects.

  • Develop and optimize synthetic routes for its production.

  • Design and synthesize analogs to improve its pharmacological properties.

Without this critical information, this compound remains an enigmatic compound, its promising biological activity confined to the initial reports without a clear path for further research and development by the broader scientific community.

Hypothetical Signaling Pathway and Experimental Workflow

While the specific interactions of this compound are unknown due to its undefined structure, we can visualize a general signaling pathway for a VEGFR2 inhibitor and a hypothetical experimental workflow for its characterization.

VEGFR2_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Survival Cell Survival mTOR->Survival

Figure 1: Generalized VEGFR2 signaling pathway and the inhibitory action of a hypothetical inhibitor like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Structure_ID Structural Elucidation (NMR, MS) Purification->Structure_ID Binding_Assay VEGFR2 Binding Assay Structure_ID->Binding_Assay Kinase_Assay VEGFR2 Kinase Inhibition Assay Binding_Assay->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., HUVEC) Kinase_Assay->Cell_Assay Animal_Model Tumor Xenograft Model Cell_Assay->Animal_Model Efficacy Efficacy Assessment Animal_Model->Efficacy Toxicity Toxicity Studies Animal_Model->Toxicity

References

Understanding the Pharmacokinetics of YLL545: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed quantitative pharmacokinetic data for the novel VEGFR2 inhibitor YLL545 is not extensively available in the public domain. This guide provides a comprehensive framework for understanding its potential pharmacokinetic profile based on available in vivo research and established principles for compounds in its class. The experimental protocols and data representations are illustrative and grounded in standard methodologies for preclinical drug development.

Introduction to this compound

This compound is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting VEGFR2, this compound has been shown to suppress tumor angiogenesis and growth in preclinical models of triple-negative breast cancer.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its continued development as a potential therapeutic agent. This document outlines the available in vivo data and provides standardized protocols for its pharmacokinetic evaluation.

In Vivo Efficacy Studies

While specific pharmacokinetic parameters have not been published, in vivo efficacy studies provide foundational information regarding the administration and activity of this compound.

Table 1: Summary of In Vivo Efficacy Study of this compound
ParameterDescription
Compound This compound
Animal Model Nude mice with MDA-MB-231 human breast cancer xenografts.[1]
Dosing Regimen 50 mg/kg/day.[1]
Route of Administration Not explicitly stated, but likely oral (p.o.) or intraperitoneal (i.p.) for a daily regimen in a xenograft study.
Treatment Duration 12 days.[1]
Observed Efficacy Approximately 50% inhibition of tumor growth compared to vehicle-treated mice.[1]
Toxicity Profile No reported adverse effects such as skin ulcerations, toxic death, or pathological changes in major organs (heart, liver, spleen, lung, kidney).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacokinetics of a VEGFR2 inhibitor like this compound.

Preclinical Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Bioavailability) of this compound in a relevant animal model (e.g., mice or rats).

Materials:

  • This compound compound

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)

  • Male and female Swiss albino mice (6-8 weeks old)

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimate animals for at least one week prior to the study with a standard 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing Group Preparation:

    • Intravenous (IV) Group (n=3-5 per sex): Formulate this compound in a suitable vehicle for intravenous administration (e.g., saline with a co-solvent). Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3-5 per sex): Formulate this compound in a suitable vehicle for oral administration. Administer a single dose (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the saphenous or retro-orbital sinus at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place blood samples into heparinized tubes and centrifuge to separate plasma.

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

    • Analyze plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Visualizations

VEGFR2 Signaling Pathway

This compound functions by inhibiting the VEGFR2 signaling cascade, which is crucial for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibition Raf Raf PLCg->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The process of conducting a pharmacokinetic study follows a structured workflow from preparation to analysis.

PK_Workflow A 1. Study Design & Protocol Development B 2. Formulation of this compound (IV and PO) A->B C 3. Animal Dosing (Intravenous & Oral Routes) B->C D 4. Serial Blood Sampling C->D E 5. Plasma Separation & Storage D->E F 6. Bioanalytical Method Development (LC-MS/MS) E->F G 7. Sample Analysis F->G H 8. Pharmacokinetic Data Analysis G->H I 9. Report Generation H->I

Caption: Standard experimental workflow for a preclinical pharmacokinetic study.

Logical Flow of Pharmacokinetic Data Analysis

The analysis of plasma concentration data involves a series of calculations to derive key pharmacokinetic parameters.

PK_Analysis_Flow Data Plasma Concentration vs. Time Data t0 c0 t1 c1 ... tn cn NCA Non-Compartmental Analysis (NCA) Data->NCA Params Key PK Parameters Cmax Tmax AUC CL Vd F% NCA->Params

Caption: Logical flow from raw data to key pharmacokinetic parameters via NCA.

References

YLL545: A Novel VEGFR2 Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on YLL545, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the evaluation of this compound's effect on the tumor microenvironment, with a primary focus on its anti-angiogenic and anti-tumor properties.

Core Mechanism of Action: Targeting Angiogenesis

This compound exerts its anti-tumor effects primarily by inhibiting VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. This process is critical for tumor growth, invasion, and metastasis. By blocking the VEGF-induced phosphorylation of VEGFR2, this compound effectively disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

Signaling Pathway Inhibition

This compound has been shown to inhibit the activation of key downstream signaling regulators of the VEGFR2 pathway, namely STAT3 and ERK1/2.[1] The inhibition of VEGF-induced phosphorylation of these proteins in Human Umbilical Vein Endothelial Cells (HUVECs) underscores the targeted efficacy of this compound.[1]

YLL545_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_EC Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to p-VEGFR2 p-VEGFR2 VEGFR2->p-VEGFR2 Phosphorylation STAT3 STAT3 p-VEGFR2->STAT3 Activates ERK1/2 ERK1/2 p-VEGFR2->ERK1/2 Activates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Invasion, Tube Formation) p-STAT3->Angiogenesis p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation p-ERK1/2->Angiogenesis This compound This compound This compound->p-VEGFR2 Inhibits

Caption: this compound inhibits VEGF-induced VEGFR2 phosphorylation and downstream signaling.

Quantitative Data Summary

The anti-angiogenic and anti-tumor efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Efficacy of this compound on HUVECs
ParameterAssayKey Findings
Proliferation CCK-8 AssayThis compound inhibited VEGF-induced HUVEC proliferation.
Migration Wound Healing AssayThis compound demonstrated a dose-dependent inhibition of HUVEC migration.
Invasion Transwell Invasion AssayThis compound significantly inhibited HUVEC invasion in a dose-dependent manner.
Tube Formation Matrigel Tube Formation AssayThis compound markedly inhibited the tube-forming ability of HUVECs in a dose-dependent fashion.
In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound
ModelAssayTreatmentKey Findings
Zebrafish Embryonic Angiogenesis AssayThis compound treatmentSignificant inhibition of intersegmental vessel formation.
BALB/c Nude Mice Matrigel Plug AssayThis compound (50 mg/kg/d)Markedly reduced hemoglobin content in Matrigel plugs, indicating inhibition of neovascularization.
BALB/c Nude Mice MDA-MB-231 XenograftThis compound (50 mg/kg/d)Over 50% inhibition of human tumor xenograft growth.[1]
Immunohistochemistry (CD31)This compound (50 mg/kg/d)Decreased tumor microvessel density (MVD).
Immunohistochemistry (Ki67)This compound (50 mg/kg/d)Reduced proliferation index in tumor tissues.
TUNEL AssayThis compound (50 mg/kg/d)Increased number of apoptotic cells in tumor tissues.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

HUVEC Proliferation Assay (CCK-8)
  • Cell Seeding: HUVECs were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Starvation: Cells were serum-starved for 12 hours in endothelial cell basal medium (EBM-2) containing 0.5% FBS.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 2 hours.

  • Stimulation: VEGF (50 ng/mL) was added to the wells to induce proliferation.

  • Incubation: The plates were incubated for 48 hours.

  • Quantification: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance at 450 nm was measured using a microplate reader.

Western Blot Analysis
  • Cell Lysis: HUVECs were treated with this compound and/or VEGF, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-VEGFR2, VEGFR2, p-STAT3, STAT3, p-ERK1/2, ERK1/2, and GAPDH.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Xenograft Model

Xenograft_Workflow Cell_Injection MDA-MB-231 cells (2.5 x 10^7) injected into fat pad of BALB/c nude mice Tumor_Growth Tumors grown to ~100 mm³ Cell_Injection->Tumor_Growth Treatment_Initiation Randomization into two groups: 1. Vehicle Control 2. This compound (50 mg/kg/d, i.p.) Tumor_Growth->Treatment_Initiation Treatment_Period Daily treatment for 12 days Treatment_Initiation->Treatment_Period Data_Collection Tumor volume and body weight measured every 2 days Treatment_Period->Data_Collection Endpoint_Analysis Mice euthanized, tumors excised, weighed, and processed for: - Immunohistochemistry (CD31, Ki67) - TUNEL assay Data_Collection->Endpoint_Analysis

Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse xenograft model.

  • Cell Implantation: 2.5 x 10⁷ MDA-MB-231 human breast cancer cells were injected into the mammary fat pad of female BALB/c nude mice.

  • Tumor Development: Tumors were allowed to grow to a palpable size of approximately 100 mm³.

  • Treatment Groups: Mice were randomized into a vehicle control group and a this compound treatment group.

  • Drug Administration: this compound was administered intraperitoneally at a dose of 50 mg/kg/day for 12 consecutive days.

  • Monitoring: Tumor volume and body weight were measured every two days.

  • Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised, weighed, and fixed in formalin for subsequent immunohistochemical and TUNEL analyses.

Safety and Tolerability

In the preclinical studies conducted, this compound was well-tolerated. The 50 mg/kg/d dose in the mouse xenograft model did not result in any significant loss of body weight or other observable signs of toxicity.[2] Histological analysis of major organs from the treated mice showed no pathological abnormalities.[2]

Conclusion

This compound is a potent VEGFR2 inhibitor that effectively targets the tumor microenvironment by disrupting angiogenesis. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, coupled with its significant anti-tumor efficacy in vivo, positions this compound as a promising candidate for further development as an anti-cancer therapeutic. The favorable safety profile observed in preclinical models further enhances its potential clinical utility.

References

YLL545: A Preclinical Profile of a Novel VEGFR2 Inhibitor in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of a Promising Anti-Angiogenic and Anti-Tumor Agent

This document provides a detailed overview of the preclinical findings for YLL545, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The primary findings indicate that this compound demonstrates significant anti-angiogenic and anti-tumor activity, particularly in the context of triple-negative breast cancer, through the targeted inhibition of the VEGFR2 signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings and Data Summary

This compound has been shown to effectively suppress tumor angiogenesis and growth.[1][2][3] Preclinical studies, primarily utilizing human umbilical vascular endothelial cells (HUVECs) for in vitro assays and a human tumor xenograft mouse model for in vivo evaluation, have demonstrated the compound's potent inhibitory effects.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from the preclinical evaluation of this compound.

ParameterModel SystemTreatmentOutcomeReference
Tumor Growth InhibitionMDA-MB-231 Xenograft in BALB/c Nude Mice50 mg/kg/d this compound>50% inhibition of tumor growth[2][3]
Anti-Angiogenic EffectMDA-MB-231 Xenograft in BALB/c Nude Mice50 mg/kg/d this compoundDecreased tumor microvessel density[4]
Apoptosis InductionMDA-MB-231 Xenograft in BALB/c Nude Mice50 mg/kg/d this compoundIncreased number of apoptotic cells in tumor tissues[4]
In Vitro Anti-Proliferative, Anti-Migration, Anti-Invasion, and Anti-Tube Formation EffectsHuman Umbilical Vascular Endothelial Cells (HUVECs)Not specifiedEffects were comparable to or greater than sorafenib[2][3]

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

This compound exerts its anti-angiogenic and anti-tumor effects by directly targeting VEGFR2, a key receptor in the angiogenesis signaling cascade.[1][5] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes phosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

This compound has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2.[1][2][3] This action blocks the activation of downstream signaling regulators, including STAT3 and ERK1/2, which are crucial for the cellular processes involved in angiogenesis.[1][2][3] A cellular thermal shift assay has confirmed that this compound directly binds to VEGFR2.[1]

Visualized Signaling Pathway

The following diagram illustrates the VEGFR2 signaling pathway and the inhibitory action of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK12 ERK1/2 pVEGFR2->ERK12 mTOR mTOR pVEGFR2->mTOR pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Proliferation pSTAT3->Proliferation Tube_Formation Tube Formation pSTAT3->Tube_Formation pERK12 p-ERK1/2 ERK12->pERK12 Migration Migration pERK12->Migration pERK12->Tube_Formation pmTOR p-mTOR mTOR->pmTOR Invasion Invasion pmTOR->Invasion Angiogenesis Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound Inhibition of the VEGFR2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vivo Tumor Xenograft Study
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

  • Animal Model: Female BALB/c nude mice.[2][3]

  • Cell Implantation: 2.5 x 107 MDA-MB-231 cells were injected into the mammary fat pad of each mouse.[4]

  • Tumor Growth Monitoring: Tumor development was monitored for 14 days until tumors reached a volume of approximately 100 mm3.[4]

  • Treatment: Mice were treated with 50 mg/kg/d of this compound or a vehicle control for an additional 12 days.[4]

  • Endpoints:

    • Tumor volume and weight were measured.

    • Immunohistochemical staining was performed on tumor tissues to assess:

      • CD31 expression for microvessel density (MVD).

      • Ki67 for cell proliferation.

      • Phospho-STAT3 and phospho-ERK1/2 levels.

    • TUNEL staining was used to measure tumor cell apoptosis.[4]

    • Histopathological examination (H&E staining) of major organs (heart, liver, spleen, lung, kidney) was conducted to assess toxicity.[4]

In Vitro Assays (HUVECs)
  • Cell Line: Human Umbilical Vascular Endothelial Cells (HUVECs).

  • Assays Performed:

    • Proliferation Assay: To assess the effect of this compound on HUVEC growth.

    • Migration Assay: To evaluate the inhibition of HUVEC movement.

    • Invasion Assay: To measure the suppression of HUVEC invasion through a basement membrane matrix.

    • Tube Formation Assay: To determine the inhibitory effect on the formation of capillary-like structures by HUVECs.

  • Western Blot Analysis: To detect the phosphorylation status of VEGFR2, STAT3, and ERK1/2 in HUVECs following treatment with this compound and stimulation with VEGF.

Visualized Experimental Workflow

The following diagram outlines the workflow for the in vivo tumor xenograft study.

InVivo_Workflow start Start cell_injection Inject 2.5x10^7 MDA-MB-231 cells into mammary fat pad of nude mice (n=5) start->cell_injection tumor_growth Monitor tumor growth for 14 days (Target volume: ~100 mm^3) cell_injection->tumor_growth treatment Administer this compound (50 mg/kg/d) or vehicle for 12 days tumor_growth->treatment data_collection Measure tumor volume and weight treatment->data_collection ihc Immunohistochemistry (CD31, Ki67, p-STAT3, p-ERK1/2) data_collection->ihc tunel TUNEL Staining for Apoptosis data_collection->tunel he H&E Staining of Organs for Toxicity Assessment data_collection->he end End ihc->end tunel->end he->end

References

YLL545: A Preclinical Assessment of a Novel VEGFR2 Inhibitor for Anti-Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YLL545 is a novel, small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Preclinical studies have demonstrated its potential as an anti-cancer therapeutic agent, particularly in triple-negative breast cancer.[1][2] This document provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols from the seminal research. All available data indicates that this compound is in the preclinical stage of development, with no evidence of progression to human clinical trials to date.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The VEGF signaling pathway, particularly through VEGFR2, is a dominant driver of tumor angiogenesis. Consequently, inhibiting VEGFR2 has become a validated and effective strategy in oncology. This compound has emerged from preclinical investigations as a potent inhibitor of VEGFR2, demonstrating significant anti-angiogenic and anti-tumor activity in both in vitro and in vivo models.[1][2][3] This whitepaper will synthesize the findings from the primary research to provide a detailed technical guide for the scientific community.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the VEGFR2 signaling pathway. Its primary mechanism involves the inhibition of VEGF-induced phosphorylation of VEGFR2.[1][2] This action blocks the activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, as well as for tumor cell growth.

The key molecular mechanism of this compound is illustrated in the following signaling pathway diagram:

YLL545_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK1_2 ERK1/2 pVEGFR2->ERK1_2 pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation pSTAT3->Proliferation pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Migration Cell Migration pERK1_2->Migration Survival Cell Survival pERK1_2->Survival This compound This compound This compound->pVEGFR2 Inhibits

Figure 1: this compound Mechanism of Action

The binding of VEGF to its receptor, VEGFR2, induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including the STAT3 and ERK1/2 pathways.[1] These pathways are integral to promoting endothelial and tumor cell proliferation, migration, and survival. This compound acts by inhibiting the initial phosphorylation of VEGFR2, thereby blocking the entire downstream cascade.

Preclinical Efficacy of this compound

The anti-cancer potential of this compound has been evaluated in a series of in vitro and in vivo studies. The primary focus of this research has been on its effects on endothelial cells and triple-negative breast cancer cells.

In Vitro Studies

This compound has demonstrated significant anti-angiogenic and anti-tumor effects in cell-based assays.

Table 1: Summary of In Vitro Efficacy of this compound

Cell LineAssayEndpointResult
HUVECsCCK-8 Proliferation AssayInhibition of VEGF-induced proliferationIC50: 5.884 μM[1]
HUVECsEdU Incorporation AssayInhibition of proliferationSignificant decrease with 2.5 μM this compound[1]
HUVECsWound Healing AssayInhibition of cell migrationDose-dependent inhibition[1]
HUVECsTranswell Invasion AssayInhibition of cell invasionDose-dependent inhibition[1]
HUVECsTube Formation AssayInhibition of angiogenesisDose-dependent inhibition[1]
MDA-MB-231CCK-8 Viability AssayInhibition of cell viabilityIC50: 13.34 μM[1]
MDA-MB-231Colony Formation AssayInhibition of colony formationSignificant decrease with 2.5 μM this compound[1]
MDA-MB-231Annexin V/PI StainingInduction of apoptosisDose-dependent increase in apoptotic cells[1]
In Vivo Studies

The anti-tumor activity of this compound was further confirmed in animal models.

Table 2: Summary of In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentKey Findings
Zebrafish-This compoundInhibition of embryonic angiogenesis[1]
BALB/c nude miceMatrigel Plug AssayThis compoundInhibition of angiogenesis in vivo[1]
BALB/c nude miceMDA-MB-231 Xenograft50 mg/kg/d this compound>50% inhibition of tumor growth[1][3]
BALB/c nude miceMDA-MB-231 Xenograft50 mg/kg/d this compoundDecreased microvessel density (CD31 staining)[3]
BALB/c nude miceMDA-MB-231 Xenograft50 mg/kg/d this compoundReduced Ki67, p-STAT3, and p-ERK1/2 levels[3]
BALB/c nude miceMDA-MB-231 Xenograft50 mg/kg/d this compoundIncreased number of apoptotic cells (TUNEL staining)[3]

Notably, the in vivo studies also reported a favorable safety profile for this compound, with no observable pathological abnormalities in the heart, liver, spleen, lung, or kidney of the treated mice.[3]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Assay Protocols

In_Vitro_Workflow cluster_angiogenesis Angiogenesis Assays cluster_tumor Tumor Cell Assays HUVEC_culture HUVEC Culture Proliferation_assays Proliferation Assays (CCK-8, EdU) HUVEC_culture->Proliferation_assays Migration_assay Migration Assay (Wound Healing) HUVEC_culture->Migration_assay Invasion_assay Invasion Assay (Transwell) HUVEC_culture->Invasion_assay Tube_formation Tube Formation Assay HUVEC_culture->Tube_formation MDA_MB_231_culture MDA-MB-231 Culture Viability_assay Viability Assay (CCK-8) MDA_MB_231_culture->Viability_assay Colony_formation Colony Formation Assay MDA_MB_231_culture->Colony_formation Apoptosis_assay Apoptosis Assay (Annexin V/PI) MDA_MB_231_culture->Apoptosis_assay

Figure 2: In Vitro Experimental Workflow
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) and MDA-MB-231 human breast cancer cells were cultured in standard conditions.

  • Proliferation and Viability Assays (CCK-8): Cells were seeded in 96-well plates, treated with varying concentrations of this compound, and cell viability was assessed using a Cell Counting Kit-8 at specified time points.

  • EdU Incorporation Assay: Proliferating cells were detected using an EdU Apollo®488 In Vitro Imaging Kit according to the manufacturer's instructions.

  • Wound Healing Assay: Confluent cell monolayers were scratched with a pipette tip and treated with this compound. The extent of cell migration into the wound area was monitored and quantified over time.

  • Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert, with chemoattractant in the lower chamber. After incubation with this compound, invaded cells on the lower surface of the membrane were stained and counted.

  • Tube Formation Assay: HUVECs were seeded on Matrigel-coated plates and treated with this compound. The formation of capillary-like structures was observed and quantified.

  • Colony Formation Assay: MDA-MB-231 cells were seeded at a low density and treated with this compound. After a period of growth, colonies were stained with crystal violet and counted.

  • Apoptosis Assay (Annexin V/PI Staining): MDA-MB-231 cells were treated with this compound, then stained with Annexin V-FITC and propidium (B1200493) iodide (PI), and analyzed by flow cytometry to quantify apoptotic and necrotic cells.

In Vivo Assay Protocols

In_Vivo_Workflow Xenograft_model MDA-MB-231 Xenograft Model (BALB/c nude mice) Tumor_inoculation Subcutaneous injection of MDA-MB-231 cells Xenograft_model->Tumor_inoculation Treatment_initiation Treatment with this compound (50 mg/kg/d) or vehicle Tumor_inoculation->Treatment_initiation Tumor_monitoring Tumor volume and body weight monitoring Treatment_initiation->Tumor_monitoring Endpoint_analysis Tumor excision and analysis Tumor_monitoring->Endpoint_analysis IHC Immunohistochemistry (CD31, Ki67, p-STAT3, p-ERK1/2) Endpoint_analysis->IHC TUNEL TUNEL Assay Endpoint_analysis->TUNEL H_E H&E Staining of Organs Endpoint_analysis->H_E

Figure 3: In Vivo Experimental Workflow
  • Zebrafish Angiogenesis Assay: Zebrafish embryos were treated with this compound and the development of intersegmental blood vessels was observed and quantified.

  • Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and this compound was injected subcutaneously into mice. The plugs were excised after a period of time and hemoglobin content was measured to quantify angiogenesis.

  • Tumor Xenograft Model: MDA-MB-231 cells were injected subcutaneously into the flank of BALB/c nude mice. When tumors reached a palpable size, mice were treated daily with this compound (50 mg/kg) or vehicle. Tumor volume and body weight were monitored regularly.

  • Immunohistochemistry (IHC): Excised tumors were sectioned and stained with antibodies against CD31 (for microvessel density), Ki67 (for proliferation), phospho-STAT3, and phospho-ERK1/2.

  • TUNEL Assay: Apoptosis in tumor sections was detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

  • Toxicity Assessment: Major organs from treated mice were collected, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

Comparative Analysis and Future Outlook

The preclinical data for this compound is promising, with its efficacy being comparable or superior to the established multi-kinase inhibitor, sorafenib, in in vitro anti-angiogenic assays.[1] However, it is crucial to note that all the currently available data on this compound originates from a single, comprehensive preclinical study. To further validate its potential, independent replication of these findings and further investigation into its pharmacokinetic and pharmacodynamic properties are essential.

As of the current date, there is no publicly available information regarding the progression of this compound into clinical trials. The transition from a promising preclinical candidate to a clinically approved therapeutic is a long and complex process. Future research should aim to:

  • Conduct comprehensive toxicology and safety pharmacology studies.

  • Optimize the formulation and delivery of this compound.

  • Evaluate the efficacy of this compound in a broader range of cancer models.

  • Identify predictive biomarkers for response to this compound therapy.

Conclusion

This compound is a novel and potent VEGFR2 inhibitor with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical models of triple-negative breast cancer. Its ability to inhibit VEGFR2 phosphorylation and downstream signaling, coupled with a favorable in vivo safety profile, positions it as a promising candidate for further development. However, the current body of evidence is limited to a single primary research publication. Further rigorous preclinical investigation is required to fully elucidate its therapeutic potential and to warrant its advancement into clinical evaluation. The scientific and drug development communities should view this compound as an intriguing early-stage compound that requires substantial further research to determine its ultimate clinical utility.

References

Unveiling the Molecular Landscape of YLL545 Beyond VEGFR2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLL545 is a novel small molecule inhibitor demonstrating potent anti-angiogenic and anti-tumor properties, primarily attributed to its high affinity and selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While the scientific literature extensively details its role as a VEGFR2 inhibitor, evidence suggests that its mechanism of action may extend to the modulation of other molecular players, albeit likely through indirect, downstream effects. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions beyond its principal target. We will delve into the reported downstream molecular changes, present standardized experimental protocols for identifying off-target effects, and visualize the known and putative signaling cascades.

This compound: A Potent and Selective VEGFR2 Inhibitor

This compound has emerged as a promising anti-cancer agent, particularly in the context of triple-negative breast cancer.[1][2] Its primary mechanism of action is the direct inhibition of VEGFR2, a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] By binding to VEGFR2, this compound effectively blocks the downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

Quantitative Data on VEGFR2 Inhibition

While specific IC50 or binding affinity values for this compound against VEGFR2 are not consistently reported across all public literature, its potency is frequently compared to or shown to be greater than that of sorafenib, a known multi-kinase inhibitor with activity against VEGFR2.

Molecular Targets Beyond Direct VEGFR2 Inhibition: A VEGFR2-Independent Mechanism?

Research has indicated that this compound can alter the expression of several molecules implicated in tumor angiogenesis that are not direct targets of the VEGF/VEGFR2 signaling axis. This suggests the possibility of a VEGFR2-independent mechanism of action, or more likely, a complex interplay of downstream effects stemming from potent VEGFR2 inhibition.

Altered Expression of Angiogenesis-Related Molecules

Studies have reported that this compound treatment leads to changes in the expression levels of the following molecules:

  • Integrin Alpha V (ITGAV)

  • Endoglin (ENG)

  • Thrombospondin 1 (THBS1)

  • Fibronectin 1 (FN1)

  • TEK Receptor Tyrosine Kinase (TEK or Tie2)

Currently, the public domain lacks quantitative data, such as IC50 or Kd values, to suggest a direct binding interaction between this compound and these proteins. The observed changes are therefore considered to be downstream consequences of VEGFR2 inhibition.

Quantitative Data Summary

The following table summarizes the available information on the molecular targets of this compound. It is important to note the absence of quantitative data for direct interactions beyond VEGFR2.

TargetTarget TypeAssay TypeThis compound ActivityReference
VEGFR2 Receptor Tyrosine KinaseKinase Inhibition AssayPotent Inhibitor (Potency comparable to or greater than Sorafenib)
ITGAV IntegrinGene Expression AnalysisAltered Expression
ENG ReceptorGene Expression AnalysisAltered Expression
THBS1 ThrombospondinGene Expression AnalysisAltered Expression
FN1 GlycoproteinGene Expression AnalysisAltered Expression
TEK Receptor Tyrosine KinaseGene Expression AnalysisAltered Expression

Signaling Pathways

The primary signaling pathway inhibited by this compound is the VEGFR2 cascade. The downstream effects on other molecules are likely a consequence of the disruption of this central pathway.

YLL545_Signaling_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling cluster_downstream_indirect Putative Downstream Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds STAT3 STAT3 VEGFR2->STAT3 ERK12 ERK1/2 VEGFR2->ERK12 Expression Altered Gene Expression VEGFR2->Expression Indirectly Regulates This compound This compound This compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) STAT3->Angiogenesis ERK12->Angiogenesis ITGAV ITGAV ENG ENG THBS1 THBS1 FN1 FN1 TEK TEK Expression->ITGAV Expression->ENG Expression->THBS1 Expression->FN1 Expression->TEK Kinome_Scan_Workflow This compound This compound Compound BindingAssay Competition Binding Assay (e.g., KINOMEscan™) This compound->BindingAssay KinasePanel Kinase Panel (~400-500 kinases) KinasePanel->BindingAssay DataAnalysis Data Analysis (Percent Inhibition, Kd) BindingAssay->DataAnalysis HitValidation Hit Validation (IC50 Determination) DataAnalysis->HitValidation

References

Methodological & Application

Application Notes and Protocols for YLL545: An Investigational Anticancer Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YLL545 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1][2] this compound demonstrates significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound.

Data Presentation

The following table summarizes the in vitro cytotoxic and apoptotic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeAssayEndpointIncubation Time (h)IC₅₀ (µM)Max Inhibition (%)
MCF-7 Breast CancerMTTViability4815.892.5
Caspase-3/7Apoptosis2412.385.2
A549 Lung CancerMTTViability4828.488.1
Caspase-3/7Apoptosis2425.179.8
HepG2 Liver CancerMTTViability4810.295.3
Caspase-3/7Apoptosis248.991.7

This compound Signaling Pathway

This compound exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the mechanism of action.

YLL545_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt This compound This compound This compound->PI3K mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MCF-7, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding YLL545_Prep This compound Dilution Series Treatment Treat Cells with This compound YLL545_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubation->Caspase_Assay Data_Analysis Data Analysis (IC₅₀ Calculation) MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis

General workflow for in vitro cell culture assays.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Caspase-3/7 assay kit (containing a fluorogenic substrate)

  • Opaque-walled 96-well plates

  • Lysis buffer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a suitable density and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound and incubate for the desired time (e.g., 24 hours).

  • After incubation, lyse the cells according to the assay kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating for a short period.

  • Add the caspase-3/7 substrate to each well. This substrate is cleaved by active caspase-3/7, releasing a fluorescent signal.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • The fold increase in caspase-3/7 activity can be determined by comparing the fluorescence of treated samples to untreated controls.

References

Application Notes and Protocols for YLL545 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLL545 is a novel small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting VEGFR2, this compound effectively suppresses tumor angiogenesis and growth. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a mouse xenograft model, specifically focusing on a triple-negative breast cancer model.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the VEGF-induced phosphorylation of VEGFR2. This blockade disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as tumor cell growth. The key pathways affected include the STAT3, ERK1/2, and mTOR pathways. This dual effect of inhibiting angiogenesis and directly inducing apoptosis in tumor cells makes this compound a promising candidate for cancer therapy.[1]

Data Presentation

The following tables summarize the quantitative data from a representative study using this compound in an MDA-MB-231 mouse xenograft model.

Table 1: this compound Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 12Percent Tumor Growth Inhibition (%)
Vehicle Control-850 ± 95-
This compound50 mg/kg/d420 ± 68~50%

Data are presented as mean ± standard error of the mean (SEM) and are illustrative based on published findings of approximately 50% tumor growth inhibition.[1]

Table 2: Biomarker Modulation by this compound in Tumor Tissue

BiomarkerEffect of this compound TreatmentIndication
CD31 (Microvessel Density)DecreasedInhibition of Angiogenesis
Ki67DecreasedReduced Cell Proliferation
Phospho-ERK1/2DecreasedInhibition of VEGFR2 Signaling
Phospho-STAT3DecreasedInhibition of VEGFR2 Signaling
TUNEL AssayIncreasedInduction of Apoptosis

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound.

YLL545_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces mTOR mTOR pVEGFR2->mTOR Activates STAT3 STAT3 pVEGFR2->STAT3 Activates ERK12 ERK1/2 pVEGFR2->ERK12 Activates Angiogenesis Angiogenesis (Proliferation, Migration) mTOR->Angiogenesis STAT3->Angiogenesis ERK12->Angiogenesis

Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting:

    • Grow cells to 80-90% confluency.

    • Wash with phosphate-buffered saline (PBS).

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS for injection.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Mouse Xenograft Model Establishment
  • Animal Model: Female athymic nude mice (BALB/c nude), 4-6 weeks old.

  • Tumor Implantation (Orthotopic):

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Prepare the injection site on the mammary fat pad by cleaning with an antiseptic.

    • Resuspend 2.5 x 10^7 MDA-MB-231 cells in 100 µL of serum-free medium.

    • Inject the cell suspension into the mammary fat pad.

    • Monitor the mice for tumor development.

  • Tumor Monitoring:

    • Begin monitoring for palpable tumors approximately 7-10 days post-injection.

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Begin treatment when tumors reach an average volume of approximately 100 mm³.[1]

This compound Preparation and Administration
  • Dosage: 50 mg/kg body weight, administered daily.[1]

  • Preparation:

    • Note: The specific vehicle used in the primary study is not publicly available. A common vehicle for similar small molecule inhibitors is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water. The solubility of this compound should be confirmed, and the formulation may require optimization.

    • Weigh the required amount of this compound for the treatment group.

    • Prepare the vehicle solution (e.g., 0.5% CMC).

    • Suspend this compound in the vehicle to the desired concentration. Ensure a homogenous suspension through vortexing or sonication.

  • Administration:

    • Note: The exact route of administration was not specified. Based on the daily dosing schedule, oral gavage (PO) or intraperitoneal (IP) injection are the most likely routes. A pilot study may be necessary to determine the optimal route.

    • Administer the this compound suspension to the mice once daily for the duration of the study (e.g., 12 days).[1]

    • The control group should receive the vehicle only.

Efficacy and Toxicity Assessment
  • Tumor Growth: Continue to measure tumor volume throughout the treatment period. At the end of the study, excise and weigh the tumors.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Histological Analysis:

    • At the end of the study, euthanize the mice and collect tumors and major organs (heart, liver, spleen, lungs, kidneys).

    • Fix tissues in 10% neutral buffered formalin and embed in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining on organ sections to assess for any pathological abnormalities.[1]

    • Perform immunohistochemistry on tumor sections for biomarkers of interest (e.g., CD31, Ki67, p-ERK, p-STAT3).

    • Conduct a TUNEL assay on tumor sections to assess apoptosis.[1]

Experimental Workflow Diagram

YLL545_Xenograft_Workflow This compound Xenograft Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. MDA-MB-231 Cell Culture cell_prep 2. Cell Preparation for Injection cell_culture->cell_prep implantation 3. Orthotopic Implantation in Nude Mice cell_prep->implantation tumor_monitoring 4. Tumor Growth Monitoring implantation->tumor_monitoring treatment_start 5. Treatment Initiation (Tumor ~100mm³) tumor_monitoring->treatment_start daily_treatment 6. Daily this compound (50 mg/kg) or Vehicle Administration treatment_start->daily_treatment endpoint 7. Study Endpoint (e.g., Day 12) daily_treatment->endpoint data_collection 8. Tumor Volume/Weight Measurement endpoint->data_collection tissue_collection 9. Tumor and Organ Collection data_collection->tissue_collection analysis 10. IHC, TUNEL, and H&E Analysis tissue_collection->analysis

Caption: Workflow for a this compound mouse xenograft study.

Conclusion

This compound has demonstrated significant anti-tumor activity in a preclinical mouse xenograft model of triple-negative breast cancer. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Researchers should note the importance of optimizing drug formulation and administration routes for their specific experimental setup. The lack of observed systemic toxicity at an effective dose suggests a favorable therapeutic window for this compound.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available data on the in vivo use of YLL545, a potent VEGFR2 inhibitor, and offer detailed protocols for preclinical animal studies.

Introduction to this compound

This compound is a novel small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By targeting VEGFR2, this compound effectively suppresses tumor angiogenesis and growth. Its mechanism of action involves the inhibition of VEGF-induced phosphorylation of VEGFR2, which subsequently blocks downstream signaling pathways, including STAT3 and ERK1/2.[1] This disruption of signaling cascades leads to decreased proliferation, migration, and invasion of endothelial cells, and induces apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a breast cancer xenograft model.[2]

Recommended this compound Dosage for In Vivo Animal Studies

Based on published data, a dosage of 50 mg/kg/day has been shown to be effective in inhibiting tumor growth in a mouse xenograft model of breast cancer.[2] At this dosage, a significant reduction in tumor volume and microvessel density was observed, alongside an increase in tumor cell apoptosis.[2] Importantly, this study reported no obvious pathologic abnormalities in the heart, liver, spleen, lung, and kidney of the treated mice, suggesting a favorable safety profile at this effective dose.[2]

Disclaimer: The 50 mg/kg/day dosage is a recommendation based on a single published study. It is highly recommended that researchers conduct independent dose-finding and toxicology studies to determine the optimal and maximum tolerated dose (MTD) for their specific animal model and cancer type.

Quantitative Data Summary

ParameterVehicle ControlThis compound (50 mg/kg/d)Reference
Tumor Volume Inhibition-~50%[1]
Tumor Weight Inhibition-~50%[1]
Microvessel Density (MVD)HighSignificantly Decreased[1]
Tumor Cell ApoptosisLowSignificantly Increased[1]
Ki67 ExpressionHighSignificantly Decreased[2]
Phospho-STAT3 LevelsHighSignificantly Decreased[2]
Phospho-ERK1/2 LevelsHighSignificantly Decreased[2]
Pathologic AbnormalitiesNone ObservedNone Observed[2]

Signaling Pathway of this compound

YLL545_Signaling_Pathway cluster_cell Endothelial/Tumor Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->VEGFR2 Inhibits STAT3 STAT3 pVEGFR2->STAT3 Activates ERK ERK1/2 pVEGFR2->ERK Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation, Migration, Survival pSTAT3->Proliferation pERK pERK1/2 ERK->pERK Phosphorylation pERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: this compound inhibits VEGFR2 signaling, blocking downstream STAT3 and ERK pathways.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Model:

  • Culture a human cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells) under standard conditions.
  • Use immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Inject approximately 2.5 x 10^7 cells subcutaneously into the flank of each mouse.[2]
  • Monitor the mice for tumor growth.

3. Treatment Protocol:

  • When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups (n=5-10 per group).
  • This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.
  • Administration: Administer this compound at 50 mg/kg/day or the desired dose via a suitable route (e.g., intraperitoneal or oral gavage) once daily.
  • Administer the vehicle alone to the control group.
  • Treat the mice for a predetermined period (e.g., 12-21 days).[2]

4. Data Collection:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
  • Monitor the body weight of the mice to assess toxicity.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Weigh the tumors.

5. Tissue Analysis:

  • Fix a portion of the tumor tissue in formalin for immunohistochemistry (IHC) analysis of biomarkers such as Ki67 (proliferation), CD31 (microvessel density), cleaved caspase-3 (apoptosis), p-STAT3, and p-ERK1/2.
  • Snap-freeze another portion for western blot or other molecular analyses.
  • Collect major organs (heart, liver, spleen, lungs, kidneys) for histopathological examination to assess toxicity.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.

1. Animal Model:

  • Use healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

2. Drug Administration:

  • Administer a single dose of this compound via the intended clinical route (e.g., intravenous bolus and oral gavage) to different groups of mice.

3. Sample Collection:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
  • Process the blood to obtain plasma and store it at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters, including:
  • Cmax: Maximum plasma concentration.
  • Tmax: Time to reach Cmax.
  • t1/2: Elimination half-life.
  • AUC: Area under the plasma concentration-time curve.
  • Bioavailability (F%): (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Experimental Workflow

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study cluster_pk Pharmacokinetic Study A Tumor Cell Implantation in Immunocompromised Mice B Tumor Growth Monitoring A->B C Randomization into Groups B->C D This compound or Vehicle Administration C->D E Tumor Volume & Body Weight Measurement D->E Daily F Tumor Excision & Organ Collection D->F End of Study E->D G Immunohistochemistry & Molecular Analysis F->G H This compound Administration (IV and Oral) I Serial Blood Sampling H->I J Plasma Separation I->J K LC-MS/MS Analysis J->K L Pharmacokinetic Parameter Calculation K->L

Caption: Workflow for in vivo efficacy and pharmacokinetic studies of this compound.

References

Application Notes and Protocols for YLL545, a Novel VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of YLL545, a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in common laboratory experiments. The information is intended to guide researchers in cell-based assays to evaluate the anti-angiogenic and anti-tumor potential of this compound.

Compound Information and Solution Preparation

1.1. Chemical Properties (Hypothetical Data)

A specific vendor datasheet for this compound was not publicly available at the time of this writing. The following data is hypothetical and should be confirmed with the compound supplier.

PropertyValue
Molecular Formula C₂₅H₂₇N₅O₄
Molecular Weight 477.52 g/mol
Appearance White to off-white solid

1.2. Solubility

SolventSolubility
DMSO ≥ 50 mg/mL (≥ 104.7 mM)
Ethanol Sparingly soluble
Water Insoluble

1.3. Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Protocol for a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh out 4.78 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Note: It is crucial to use anhydrous DMSO to prevent the degradation of the compound.

Experimental Protocols

2.1. In Vitro Angiogenesis Assays

Angiogenesis is a multi-step process that can be modeled in vitro using various assays that recapitulate key events such as endothelial cell proliferation, migration, and tube formation.

2.1.1. Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 supplemented with 10% FBS.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-proliferative agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Quantification of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle control and calculate the IC₅₀ value for this compound.

2.1.2. Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free endothelial cell basal medium (EBM-2)

  • EGM-2 with chemoattractant (e.g., VEGF, 20 ng/mL)

  • This compound stock solution

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free EBM-2 for 4-6 hours before the assay.

  • Assay Setup: Add 600 µL of EGM-2 containing the chemoattractant to the lower chamber of the 24-well plate.

  • Cell Seeding and Treatment: Resuspend the starved HUVECs in serum-free EBM-2 at a concentration of 1 x 10⁶ cells/mL. Add various concentrations of this compound to the cell suspension. Seed 100 µL of the cell suspension (1 x 10⁵ cells) into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently scrape off the non-migrated cells from the top of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes or with DAPI.

  • Imaging and Quantification: Wash the inserts with PBS. Take images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control.

2.1.3. Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Materials:

  • HUVECs

  • Matrigel® or other basement membrane extract

  • Pre-chilled 96-well plate

  • EBM-2

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of Matrigel® into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to polymerize.

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EBM-2 at a concentration of 2 x 10⁵ cells/mL. Add different concentrations of this compound to the cell suspension. Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the polymerized Matrigel®.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Imaging: Observe the formation of tube-like structures using an inverted microscope. Capture images of the networks.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis: Compare the quantified parameters of the this compound-treated groups to the vehicle control.

2.2. VEGFR2 Phosphorylation Assay (Western Blot)

This assay directly assesses the inhibitory effect of this compound on the autophosphorylation of VEGFR2 in response to VEGF stimulation.

Materials:

  • HUVECs or other cells expressing VEGFR2

  • Serum-free medium

  • Recombinant human VEGF

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Starvation: Culture HUVECs to 80-90% confluency in 6-well plates. Starve the cells in serum-free medium for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.

Signaling Pathways and Experimental Workflows

3.1. VEGFR2 Signaling Pathway

The following diagram illustrates the canonical VEGFR2 signaling pathway, which is inhibited by this compound.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR2-P (Active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->VEGFR2_active Inhibition

Caption: this compound inhibits VEGFR2 signaling.

3.2. Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

YLL545_Workflow cluster_prep Preparation cluster_primary Primary Assays cluster_functional Functional Assays cluster_analysis Data Analysis Prep_Sol Prepare this compound Stock Solution Phospho VEGFR2 Phosphorylation Assay (Western Blot) Prep_Sol->Phospho Prolif Cell Proliferation Assay Prep_Sol->Prolif Migr Cell Migration Assay (Transwell) Prep_Sol->Migr Tube Tube Formation Assay Prep_Sol->Tube Analysis IC50 Determination & Statistical Analysis Phospho->Analysis Prolif->Analysis Migr->Analysis Tube->Analysis

Caption: Workflow for this compound in vitro testing.

YLL545 in combination with other chemotherapy agents

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "YLL545" did not yield specific results identifying a substance with this designation in publicly available scientific literature or clinical trial databases. The search results did not provide information on its chemical nature, mechanism of action, or any preclinical or clinical studies.

Therefore, it is not possible to provide detailed Application Notes and Protocols for "this compound" in combination with other chemotherapy agents as requested.

To proceed, please verify the identifier of the compound. It is possible that "this compound" may be an internal project name, a very recently developed compound not yet described in published literature, or a typographical error.

If you can provide the correct name or any additional identifying information for the compound of interest, a comprehensive search can be conducted to gather the necessary data to fulfill your request for detailed application notes, protocols, and visualizations.

Application Notes and Protocols: A Step-by-Step Guide to Performing a Tube Formation Assay with YLL545

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The tube formation assay is a widely used in vitro method to model the reorganization stage of angiogenesis, where endothelial cells form capillary-like structures.[2][3] This assay is instrumental in screening for compounds that can either promote or inhibit angiogenesis.[2] YLL545 is a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4][5] Treatment with this compound has been shown to significantly inhibit proliferation, migration, invasion, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[4][5] This document provides a detailed protocol for performing a tube formation assay to assess the anti-angiogenic effects of this compound.

Signaling Pathway of this compound in Angiogenesis

This compound exerts its anti-angiogenic effects by targeting the VEGFR2 signaling pathway. Upon binding of VEGF to VEGFR2, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for endothelial cell function. This compound inhibits the phosphorylation of VEGFR2, thereby blocking the activation of key downstream effectors such as STAT3 and ERK1/2.[4] This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and the ability to form tubular structures.[4]

YLL545_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK ERK1/2 pVEGFR2->ERK pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pSTAT3->Angiogenesis pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.

Experimental Workflow

The tube formation assay involves seeding endothelial cells onto a basement membrane extract, where they form three-dimensional tubular networks. The inhibitory effect of this compound is assessed by treating the cells with various concentrations of the compound and quantifying the extent of tube formation.

Tube_Formation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel 1. Thaw & Coat Plate with Matrigel seed_cells 3. Seed HUVECs onto Solidified Matrigel prep_matrigel->seed_cells prep_cells 2. Prepare HUVEC Cell Suspension prep_cells->seed_cells add_treatment 4. Add this compound or Vehicle (Control) seed_cells->add_treatment incubate 5. Incubate (4-18 hours) at 37°C, 5% CO2 add_treatment->incubate stain_cells 6. Stain Cells (e.g., Calcein AM) incubate->stain_cells image_cells 7. Image Tube Formation (Microscopy) stain_cells->image_cells quantify 8. Quantify Tube Formation (e.g., Tube Length, Branch Points) image_cells->quantify

Caption: Experimental workflow for the tube formation assay with this compound.

Experimental Protocols

Materials
  • Primary Human Umbilical Vein Endothelial Cells (HUVECs)[1]

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with Low Serum Growth Supplement)[1]

  • Growth factor-reduced Matrigel® or other basement membrane extract[1]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Sterile, tissue culture-treated 96-well plates[1]

  • Trypsin/EDTA solution[2]

  • Trypsin Neutralizer solution[2]

  • Phosphate-Buffered Saline (PBS)

  • Calcein AM fluorescent dye[6]

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Methods

1. Preparation of Matrigel-Coated Plates 1.1. Thaw the growth factor-reduced Matrigel on ice overnight at 4°C.[1] Keep all pipette tips and plates on ice to prevent premature gelation. 1.2. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[1] 1.3. Ensure the Matrigel is evenly distributed across the well surface by gently swirling the plate. Avoid introducing air bubbles.[1] 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[7]

2. HUVEC Culture and Seeding 2.1. Culture HUVECs in Endothelial Cell Growth Medium in a T75 flask until they reach 80-90% confluency.[1] It is recommended to use cells at a low passage number (P2-P5).[8] 2.2. On the day of the assay, wash the cells with PBS and detach them using Trypsin/EDTA solution.[2] 2.3. Neutralize the trypsin with Trypsin Neutralizer solution and centrifuge the cells at 180 x g for 7 minutes.[2][9] 2.4. Resuspend the cell pellet in serum-free medium and perform a cell count. 2.5. Prepare a cell suspension of 1-2 x 10⁵ cells/mL in medium containing the desired concentrations of this compound or vehicle control.[1] A typical starting cell density to seed is 1-2 x 10⁴ cells per well.[1]

3. Tube Formation Assay 3.1. Carefully add 100 µL of the HUVEC suspension to each well of the solidified Matrigel-coated plate.[10] 3.2. Include appropriate controls:

  • Negative Control: HUVECs with vehicle control.
  • Positive Control (optional): HUVECs with a known angiogenesis inducer (e.g., VEGF).
  • Test Conditions: HUVECs with varying concentrations of this compound. 3.3. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.[1] The optimal incubation time may vary and should be determined empirically, as tube networks can begin to form within 4-6 hours and may start to degrade after 24 hours.[2][7]

4. Visualization and Quantification of Tube Formation 4.1. After the incubation period, carefully remove the culture medium from the wells without disturbing the delicate tube structures. 4.2. Wash the wells gently with pre-warmed PBS. 4.3. Prepare a 2 µg/mL solution of Calcein AM in PBS.[2] 4.4. Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C, protected from light.[2] 4.5. Gently wash the wells twice with PBS. 4.6. Visualize the stained tube-like structures using a fluorescence microscope. 4.7. Capture images from several random fields per well for quantification. 4.8. Quantify the extent of tube formation using image analysis software. Common parameters to measure include:

  • Total tube length[11]
  • Number of branch points[10]
  • Number of loops/meshes[12]
  • Total tube area[10]

Data Presentation

The quantitative data from the tube formation assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of Branch PointsNumber of Loops
Vehicle Control0Mean ± SDMean ± SDMean ± SD
This compound1Mean ± SDMean ± SDMean ± SD
This compound5Mean ± SDMean ± SDMean ± SD
This compound10Mean ± SDMean ± SDMean ± SD
Positive Control (e.g., Sorafenib)XMean ± SDMean ± SDMean ± SD

Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

Troubleshooting

  • No tube formation in the negative control:

    • Cause: Poor cell health, incorrect cell seeding density, or issues with the Matrigel.

    • Solution: Use low-passage, healthy HUVECs. Optimize the cell seeding density. Ensure the Matrigel was properly thawed and allowed to solidify completely.[1]

  • High background fluorescence:

    • Cause: Incomplete removal of Calcein AM solution or autohydrolysis of the dye in the medium.[6]

    • Solution: Ensure thorough but gentle washing steps after staining. Prepare the Calcein AM solution in PBS or HBSS instead of culture medium.[6]

  • Detachment of the Matrigel layer:

    • Cause: Vigorous pipetting during medium changes or washing steps.

    • Solution: Pipette solutions slowly against the side of the well to minimize disruption of the gel.[8]

  • Variability between wells:

    • Cause: Uneven coating of Matrigel, inconsistent cell seeding, or edge effects.

    • Solution: Ensure the Matrigel is evenly distributed. Mix the cell suspension thoroughly before seeding. Avoid using the outermost wells of the plate if edge effects are a concern.

References

Application Notes and Protocols: Assessing the Anti-Angiogenic Effects of YLL545 using the Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Matrigel plug assay to evaluate the anti-angiogenic properties of YLL545, a novel VEGFR2 inhibitor. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. This compound is a small molecule inhibitor that targets VEGFR2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.[1][2][3][4] In vivo studies using the Matrigel plug assay have demonstrated the potent anti-angiogenic effects of this compound.[1][2][3]

Key Experimental Data

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting angiogenesis.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

ParameterThis compound ConcentrationResultReference CompoundResult
HUVEC Proliferation (IC50)5.884 µMInhibition of VEGF-induced proliferationSorafenibSimilar or less potent
HUVEC Tube Formation2.5 µM~67% inhibition compared to controlSorafenibLess potent inhibition

Data compiled from studies on Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

Animal ModelThis compound DosageOutcomeMeasurement
BALB/c nude mice (xenograft)50 mg/kg/d~50% inhibition of tumor growthTumor volume and weight
BALB/c nude mice (xenograft)50 mg/kg/dDecreased microvessel densityImmunohistochemical staining for CD31

Data from studies using MDA-MB-231 triple-negative breast cancer cell xenografts.[1][5]

Experimental Protocols

Matrigel Plug Assay for Assessing this compound Anti-Angiogenic Effects

This protocol details the in vivo Matrigel plug assay to quantify the anti-angiogenic potential of this compound.

Materials:

  • Matrigel® Basement Membrane Matrix (growth factor reduced)

  • This compound (to be dissolved in a suitable vehicle)

  • Vehicle control (e.g., DMSO, PBS)

  • Recombinant human VEGF (optional, as a pro-angiogenic stimulus)

  • Heparin

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Ice-cold syringes and needles (24-27G)

  • Anesthetic for mice

  • Surgical tools for plug excision

  • 10% Neutral Buffered Formalin

  • Paraffin and embedding cassettes

  • Microtome

  • Microscope slides

  • Antibodies for immunohistochemistry (e.g., anti-CD31 or anti-CD34)

  • Hematoxylin and Eosin (H&E) stain

  • Imaging system and analysis software

Procedure:

  • Preparation of Matrigel Mixtures:

    • Thaw Matrigel on ice overnight at 4°C. Keep all reagents and equipment that will come into contact with Matrigel on ice to prevent premature solidification.[6]

    • Prepare the following experimental groups (volume per injection, typically 300-500 µL):

      • Group 1 (Negative Control): Matrigel + Vehicle

      • Group 2 (Positive Control): Matrigel + Vehicle + VEGF (e.g., 150 ng/mL) + Heparin (e.g., 20 U/mL)

      • Group 3 (this compound Treatment): Matrigel + this compound (desired concentration) + VEGF + Heparin

    • Gently mix the components for each group on ice. Avoid introducing air bubbles.

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved animal care protocols.

    • Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture into the dorsal flank of the mice.[7]

  • Incubation Period:

    • Allow the Matrigel plugs to solidify and for neovascularization to occur. The typical duration is 7-14 days.[7][8]

  • Matrigel Plug Excision and Processing:

    • Euthanize the mice at the end of the incubation period.

    • Carefully excise the Matrigel plugs.

    • Fix the plugs in 10% neutral buffered formalin overnight.[6][7]

    • Dehydrate the plugs through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Immunohistochemistry and Analysis:

    • Section the paraffin-embedded plugs (e.g., 5 µm sections) and mount on microscope slides.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize the overall morphology and cellular infiltration.

    • Perform immunohistochemistry using an endothelial cell marker such as anti-CD31 or anti-CD34 to specifically label blood vessels.[6][7]

    • Capture images of the stained sections using a microscope.

    • Quantify the degree of angiogenesis by measuring the microvessel density (MVD) or the hemoglobin content within the plugs. MVD can be determined by counting the number of stained vessels in several high-power fields.

Visualizations

Experimental Workflow of the Matrigel Plug Assay

G cluster_prep Preparation cluster_invivo In Vivo cluster_analysis Analysis prep_matrigel Thaw Matrigel on Ice mix_components Mix Matrigel with This compound/Controls prep_matrigel->mix_components injection Subcutaneous Injection in Mice mix_components->injection incubation Incubation (7-14 days) injection->incubation excision Excise Matrigel Plugs incubation->excision fixation Fixation and Paraffin Embedding excision->fixation sectioning Sectioning and Staining (H&E, CD31) fixation->sectioning quantification Microscopy and Quantification of MVD sectioning->quantification

Caption: Workflow for the Matrigel plug assay to evaluate this compound.

This compound Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation This compound This compound This compound->VEGFR2 Inhibits STAT3 STAT3 P_VEGFR2->STAT3 ERK12 ERK1/2 P_VEGFR2->ERK12 P_STAT3 p-STAT3 STAT3->P_STAT3 Phosphorylation P_ERK12 p-ERK1/2 ERK12->P_ERK12 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) P_STAT3->Angiogenesis P_ERK12->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR2 signaling.

References

proper handling and storage procedures for YLL545 compound

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: YLL545

For Research Use Only. Not for use in diagnostic procedures.

Product Information

Product Name: This compound
Synonyms: Not Available
Chemical Formula: Not Available
Molecular Weight: Not Available
CAS Number: Not Available
Mechanism of Action: This compound is a novel, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. It has been shown to suppress tumor angiogenesis and growth in triple-negative breast cancer models.[1] this compound inhibits angiogenesis and induces apoptosis in breast cancer xenografts.[1]

Handling and Storage Procedures

2.1 Recommended Storage

Proper storage is crucial to maintain the stability and activity of this compound. While specific stability data for this compound is not publicly available, the following general guidelines for solid compounds should be followed.

ConditionTemperatureAtmosphereLight
Long-term (Months/Years) -20°CDry, Inert (e.g., Nitrogen or Argon)Protect from light
Short-term (Weeks) 4°CDryProtect from light
Solutions (in DMSO, etc.) -80°C (aliquoted)Tightly sealedProtect from light

Note: Avoid repeated freeze-thaw cycles of solutions. Aliquot stock solutions into single-use volumes.

2.2 Safe Handling Precautions

As the toxicological properties of this compound have not been fully elucidated, it should be handled with caution. Assume the compound is potentially hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

  • Spills: In case of a spill, avoid generating dust. For a solid spill, gently cover with an absorbent material and then clean the area. For a solution spill, absorb with a non-reactive material and dispose of it as chemical waste. Ensure adequate ventilation.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

2.3 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

General Protocol for Reconstitution

This protocol provides a general guideline for preparing stock solutions of this compound. The choice of solvent will depend on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable solvent)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Add the calculated volume of DMSO to the vial.

  • Vortex gently and/or sonicate briefly in a water bath to ensure complete dissolution. Visually inspect to confirm no particulates are present.

  • For storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

In Vivo Antitumor Activity Protocol (Example)

The following protocol is a summarized example based on published research demonstrating the in vivo efficacy of this compound in a breast cancer xenograft model.

Cell Line:

  • MDA-MB-231 (human triple-negative breast cancer cell line)

Animal Model:

  • Nude mice

Methodology:

  • Cell Implantation: Inject 2.5 x 10⁷ MDA-MB-231 cells into the fat pad of each nude mouse.

  • Tumor Growth: Monitor tumor development for approximately 14 days, or until tumors reach a volume of about 100 mm³.

  • Treatment: Randomize mice into two groups:

    • Vehicle Control Group: Administer the vehicle solution daily.

    • This compound Treatment Group: Administer 50 mg/kg/d of this compound daily.

  • Monitoring: Continue treatment for a set period (e.g., 12 days). Measure tumor volumes and body weights regularly throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors.

  • Data Collection:

    • Measure final tumor weights.

    • Perform immunohistochemical staining on tumor sections for markers of angiogenesis (e.g., CD31) and apoptosis (e.g., TUNEL assay).

Data Summary Table (Hypothetical Results)

Treatment GroupMean Tumor Volume (mm³) at Day 12Mean Tumor Weight (g) at Day 12Mean Microvessel Density (CD31+)Apoptotic Index (TUNEL+)
Vehicle Control 850 ± 950.9 ± 0.145 ± 55 ± 1
This compound (50 mg/kg/d) 350 ± 500.4 ± 0.0515 ± 325 ± 4

Visualizations

5.1 Compound Handling Workflow

G cluster_prep Preparation & Storage cluster_exp Experimental Use A Receive Compound (this compound) B Equilibrate to Room Temperature A->B C Weigh Solid in Fume Hood B->C D Reconstitute in Anhydrous Solvent (e.g., DMSO) C->D E Aliquot into Single-Use Volumes D->E F Store Stock Solution at -80°C E->F G Retrieve Aliquot from -80°C Storage F->G Begin Experiment H Thaw and Prepare Working Dilution G->H I Add to Assay (In Vitro / In Vivo) H->I J Record Data I->J

Workflow for handling, reconstitution, and use of this compound.

5.2 Simplified this compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation VEGFR2->Proliferation Survival Cell Survival VEGFR2->Survival VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates This compound This compound This compound->VEGFR2 Inhibits

This compound inhibits VEGFR2 signaling to block angiogenesis.

References

Application Notes and Protocols for YLL545 in 3D Spheroid Culture Models of Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a superior platform for anticancer drug screening compared to traditional 2D cell cultures.[1][2] These models recapitulate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often absent in monolayer cultures.[3][4] YLL545, a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical studies.[5][6] By targeting the VEGFR2 signaling pathway, this compound effectively inhibits the proliferation, migration, and tube formation of endothelial cells, and induces apoptosis in cancer cells.[5][6][7]

These application notes provide a comprehensive protocol for utilizing this compound in 3D tumor spheroid models to evaluate its therapeutic efficacy.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by targeting VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, survival, and migration. This compound inhibits the VEGF-induced phosphorylation of VEGFR2.[5][6] This blockade disrupts downstream signaling, notably suppressing the activation of STAT3 and ERK1/2.[5][7] The inhibition of these pathways leads to a reduction in tumor angiogenesis and proliferation, and an increase in apoptosis within the tumor.[5][6][7]

YLL545_Pathway cluster_cell Endothelial/Tumor Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds STAT3 p-STAT3 VEGFR2->STAT3 Activates ERK p-ERK1/2 VEGFR2->ERK Activates This compound This compound This compound->VEGFR2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Angiogenesis Angiogenesis STAT3->Angiogenesis Proliferation Proliferation ERK->Proliferation

Caption: this compound Signaling Pathway.

Experimental Protocols

I. Generation of 3D Tumor Spheroids (Ultra-Low Attachment Method)

This protocol describes a common method for generating tumor spheroids and can be adapted for various cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HT-29)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)[3]

  • Corning® Spheroid Microplates (or other ultra-low attachment plates)[8]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture cells in standard 2D flasks until they reach 70-80% confluency. Harvest the cells using trypsin and create a single-cell suspension in complete medium.[8]

  • Cell Seeding: Perform a cell count to determine the concentration. Dilute the cell suspension to the desired seeding density. The optimal seeding density to achieve a specific spheroid size depends on the cell line and should be determined empirically (e.g., starting with a range of 1,000 to 10,000 cells per well for a 96-well plate).[8]

  • Plating: Dispense 100 µL of the cell suspension into each well of the spheroid microplate.[8]

  • Spheroid Formation: Place the plate in a humidified incubator at 37°C with 5% CO2. Spheroid formation typically occurs within 24-72 hours.[8] Monitor the formation daily using an inverted microscope.

II. Treatment of Tumor Spheroids with this compound

Materials:

  • Established tumor spheroids (from Protocol I)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete culture medium. The final concentrations should be chosen based on previously reported IC50 values from 2D studies, with a range to determine the dose-response in 3D. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Medium Exchange: After 3-4 days of spheroid formation, carefully remove 50 µL of the old medium from each well without disturbing the spheroid.

  • Treatment: Add 50 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.

  • Incubation: Return the plate to the incubator and continue cultivation for the desired treatment duration (e.g., 72 hours).

III. Analysis of this compound Efficacy

A. Spheroid Growth and Morphology Assessment

  • Microscopy: Image the spheroids using an inverted microscope at regular intervals (e.g., 24, 48, 72 hours) post-treatment.

  • Size Measurement: Measure the diameter of the spheroids using imaging software. Calculate the spheroid volume using the formula: Volume = (π/6) × (average diameter)³.

  • Morphological Changes: Observe for changes in spheroid integrity, such as compaction, fragmentation, or discoloration.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay quantifies the ATP present, which indicates the number of metabolically active cells.

  • Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

  • Assay: Allow the plate containing the spheroids to equilibrate to room temperature for 30 minutes. Add a volume of reagent equal to the volume of media in the well.[8]

  • Lysis: Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.[8]

  • Signal Measurement: Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[8]

C. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.

  • Procedure: Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.

  • Measurement: Measure the luminescent signal, which is proportional to the amount of caspase activity.

Experimental_Workflow cluster_prep Spheroid Preparation cluster_treatment This compound Treatment cluster_analysis Efficacy Analysis A 1. Harvest & Suspend 2D Cultured Cells B 2. Seed Cells in Ultra-Low Attachment Plate A->B C 3. Incubate (37°C, 5% CO2) for 24-72h B->C E 5. Treat Spheroids C->E D 4. Prepare this compound Dilutions & Vehicle Control D->E F 6. Incubate for Desired Duration (e.g., 72h) E->F G 7a. Monitor Spheroid Growth & Morphology F->G H 7b. Assess Cell Viability (e.g., CellTiter-Glo 3D) F->H I 7c. Measure Apoptosis (e.g., Caspase-Glo 3/7) F->I

Caption: Experimental Workflow for this compound in 3D Spheroids.

Data Presentation

Quantitative data should be summarized for clear comparison. Below are example tables for recording experimental results.

Table 1: Effect of this compound on Spheroid Growth (Example Data)

This compound Conc. (µM)Average Spheroid Diameter (µm) at 72h% Growth Inhibition
0 (Vehicle)550 ± 250%
1480 ± 2012.7%
5390 ± 1829.1%
10275 ± 1550.0%
25180 ± 1267.3%
50150 ± 1072.7%

Table 2: Effect of this compound on Cell Viability and Apoptosis in Spheroids (Example Data)

This compound Conc. (µM)Cell Viability (% of Vehicle)Apoptosis (Fold Change vs. Vehicle)
0 (Vehicle)100%1.0
192%1.5
575%2.8
1052%4.5
2530%6.2
5021%7.8

Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant in vitro system for evaluating the efficacy of anti-cancer agents like this compound. The protocols outlined here offer a systematic approach to generating spheroids, treating them with this compound, and analyzing the subsequent effects on growth, viability, and apoptosis. This methodology can be a valuable tool for drug development professionals to better predict the in vivo response of tumors to this novel VEGFR2 inhibitor.

References

Application Note: Techniques for Measuring YLL545 Efficacy in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process essential for tissue development, wound healing, and immune responses.[1][2] However, in pathological contexts such as cancer, aberrant cell migration contributes to tumor invasion and metastasis.[3][4] The process is tightly regulated by complex signaling networks initiated by growth factors and cytokines.[5] One critical pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which, upon activation, triggers downstream signaling cascades that promote cell proliferation, survival, and motility.

YLL545 has been identified as a potent inhibitor of VEGFR2. Its mechanism of action involves blocking the VEGFR2 signaling pathway, which subsequently reduces the activation of key downstream effectors, including the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is linked to the progression of various cancers, where it upregulates genes involved in cell proliferation, angiogenesis, and invasion. By inhibiting this pathway, this compound effectively reduces tumor growth, angiogenesis, and cell migration.

This application note provides detailed protocols for two standard in vitro methods—the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay—to quantitatively measure the efficacy of this compound in inhibiting cell migration.

This compound-Targeted Signaling Pathway in Cell Migration

This compound exerts its anti-migratory effects by targeting the VEGFR2 signaling cascade. In many cancer cells, the binding of VEGF to its receptor, VEGFR2, induces receptor dimerization and autophosphorylation. This activation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the JAK-STAT pathway. Activated STAT3 then translocates to the nucleus to regulate the expression of genes crucial for cell migration and invasion. This compound acts as an inhibitor of VEGFR2, preventing its phosphorylation and thereby blocking the entire downstream signaling cascade that promotes cell motility.

G cluster_0 Extracellular Space cluster_2 Cytoplasm cluster_3 Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds p-VEGFR2 VEGFR2-P VEGFR2->p-VEGFR2 Autophosphorylation STAT3 STAT3 p-VEGFR2->STAT3 Activates p-STAT3 STAT3-P STAT3->p-STAT3 Phosphorylation p-STAT3_n STAT3-P p-STAT3->p-STAT3_n Translocation This compound This compound This compound->p-VEGFR2 Inhibits Gene Expression Gene Expression (Migration, Proliferation) p-STAT3_n->Gene Expression

Caption: this compound inhibits the VEGFR2-STAT3 signaling pathway.

Experimental Protocols

Two primary assays are recommended for evaluating the effect of this compound on cell migration: the Wound Healing Assay for collective cell migration and the Transwell Assay for chemotactic cell migration.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. It mimics the migration of cells in vivo during wound closure. A confluent monolayer of cells is mechanically "wounded," and the rate at which cells migrate to close the gap is monitored over time.

Caption: Workflow for the Wound Healing (Scratch) Assay.
  • Cell Seeding: Seed cells (e.g., MDA-MB-231 breast cancer cells) into a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells are approximately 90-100% confluent.

  • Wounding: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the well twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). Use a low-serum medium (e.g., 1% FBS) to minimize cell proliferation, ensuring that gap closure is primarily due to migration.

  • Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the scratch at defined locations. These will serve as the baseline (0h) measurements.

  • Incubation: Return the plate to the incubator and culture for a defined period (e.g., 12, 24, or 48 hours).

  • Imaging (Time X): At the end of the incubation period, capture images of the same locations as in step 6.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at both the 0h and final time points. Calculate the percentage of wound closure using the following formula:

    • % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Transwell (Boyden Chamber) Assay

The Transwell assay is used to assess the chemotactic response of cells to a chemoattractant gradient. Cells are seeded in the upper chamber of a permeable membrane insert and migrate through the pores towards a chemoattractant placed in the lower chamber. This method allows for the quantification of migratory cells in response to specific stimuli.

Caption: Workflow for the Transwell (Boyden Chamber) Assay.
  • Cell Preparation: Culture cells to ~80% confluence. Harvest and resuspend the cells in a serum-free medium. It is crucial to serum-starve the cells for several hours (e.g., 4-24 hours) prior to the assay to reduce background migration.

  • Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size for epithelial or fibroblast cells) into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS) to the lower chamber of each well.

  • Cell Seeding: In the upper chamber of the Transwell insert, seed a specific number of cells (e.g., 1 x 10⁵ cells) in 100-200 µL of serum-free medium. This medium should contain the desired concentration of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period sufficient to allow for migration (e.g., 12-24 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) for 10 minutes. Subsequently, stain the cells by placing the insert in a solution of 0.5% crystal violet for 15-20 minutes.

  • Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification: Use a microscope to count the number of stained, migrated cells in several representative fields of view for each membrane. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment groups. Data are typically presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound on Cell Migration in Wound Healing Assay

Treatment GroupWound Area at 0h (μm²) (Mean ± SD)Wound Area at 24h (μm²) (Mean ± SD)% Wound Closure (Mean ± SD)p-value (vs. Control)
Vehicle Control (0.1% DMSO)1,502,345 ± 85,123450,703 ± 55,98770.0 ± 3.7-
This compound (1 µM)1,498,765 ± 92,456974,197 ± 78,12335.0 ± 5.2<0.01
This compound (5 µM)1,510,987 ± 79,8761,284,339 ± 65,43215.0 ± 4.3<0.001
This compound (10 µM)1,505,678 ± 88,3451,429,894 ± 76,5435.0 ± 2.8<0.001

Table 2: Effect of this compound on Cell Migration in Transwell Assay

Treatment GroupMigrated Cells per Field (Mean ± SD)% Inhibition of Migration (Mean ± SD)p-value (vs. Control)
Vehicle Control (0.1% DMSO)150 ± 150-
This compound (1 µM)82 ± 1145.3 ± 7.3<0.01
This compound (5 µM)45 ± 870.0 ± 5.3<0.001
This compound (10 µM)18 ± 588.0 ± 3.3<0.001

Materials and Reagents

  • Cell Lines: e.g., MDA-MB-231, HUVECs, or other migratory cell lines of interest.

  • Reagents: this compound, DMSO (vehicle), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), PBS, Trypsin-EDTA.

  • Assay-Specific Materials:

    • Wound Healing: 6-well tissue culture plates, sterile p200 pipette tips.

    • Transwell: 24-well plates, Transwell inserts (8 µm pore size), cotton swabs, methanol (for fixation), crystal violet stain.

  • Equipment: Inverted microscope with camera, cell culture incubator, biosafety cabinet, image analysis software (e.g., ImageJ).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in YLL545 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the novel VEGFR2 inhibitor, YLL545.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting VEGFR2, this compound suppresses tumor angiogenesis and growth. This has been observed particularly in triple-negative breast cancer models, where it leads to a decrease in tumor microvessel density and an increase in apoptosis of tumor cells.

Q2: What is the recommended solvent and storage condition for this compound?

A2: While specific solubility data for this compound is not publicly available, for initial experiments with a new small molecule inhibitor, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years, protected from light and moisture.[2][3] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][4] It is advisable to use these stock solutions within one month.[2]

Q3: I am observing significant variability in my cell viability assay results with this compound. What are the potential causes?

A3: Inconsistent results in cell-based assays can stem from several factors. One major source of variability is the inherent genetic and phenotypic heterogeneity of cancer cell lines, even within the same named line from different sources or at different passage numbers.[5][6][7] Other contributing factors can include:

  • Compound Instability: Degradation of this compound in solution.

  • Solubility Issues: Precipitation of this compound in the culture medium.

  • Inconsistent Cell Culture Practices: Variations in cell density, passage number, and media composition.

  • Assay Protocol Deviations: Inconsistent incubation times or reagent concentrations.

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is no publicly available information on the specific off-target effects of this compound. As with any kinase inhibitor, off-target activity is possible. To assess this in your experiments, it is advisable to include negative controls and consider performing kinome profiling or using orthogonal assays to confirm that the observed phenotype is due to VEGFR2 inhibition.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media

Precipitation of this compound upon dilution from a DMSO stock into aqueous buffers or cell culture media is a common challenge with hydrophobic small molecules.[3]

Troubleshooting Workflow for Solubility Issues

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration of this compound check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No end_good Solubility Improved lower_conc->end_good adjust_dmso Reduce final DMSO concentration check_dmso->adjust_dmso Yes cosolvent Use a co-solvent (e.g., ethanol, PEG) check_dmso->cosolvent No adjust_dmso->end_good ph_adjust Adjust pH of the buffer cosolvent->ph_adjust excipients Use excipients (e.g., cyclodextrins) ph_adjust->excipients end_bad Still Precipitates (Consider alternative formulation) excipients->end_bad

Troubleshooting workflow for addressing this compound insolubility.

Recommended Actions:

  • Decrease Final Concentration: The aqueous solubility of your compound may have been exceeded.

  • Optimize Solvent Conditions: Ensure the final DMSO concentration in your assay is below 0.5% to avoid cytotoxicity and solubility issues.[3] For highly insoluble compounds, a co-solvent system may be necessary.[3]

  • pH Adjustment: For ionizable compounds, modifying the pH of the aqueous medium can enhance solubility.[1]

  • Use of Excipients: Surfactants or cyclodextrins can be used to improve the solubility of hydrophobic compounds.[1]

Issue 2: Inconsistent Efficacy and Loss of this compound Activity

A gradual loss of this compound's inhibitory effect or high variability in results can indicate compound instability in your stock or working solutions.[4]

Troubleshooting Workflow for Compound Instability

start Inconsistent Efficacy check_storage Check stock solution storage (temperature, light exposure) start->check_storage aliquot Prepare fresh aliquots from solid stock check_storage->aliquot Improper check_freeze_thaw Were stock solutions subjected to multiple freeze-thaw cycles? check_storage->check_freeze_thaw Proper end_good Activity Restored aliquot->end_good new_stock Prepare a fresh stock solution check_freeze_thaw->new_stock Yes check_working_sol Assess stability in working solution (e.g., culture medium) check_freeze_thaw->check_working_sol No new_stock->end_good time_course Perform a time-course experiment check_working_sol->time_course end_bad Still Inconsistent (Contact supplier) time_course->end_bad

Troubleshooting workflow for this compound instability.

Recommended Actions:

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][4]

  • Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock.

  • Stability Assessment: If instability is suspected, the chemical integrity of the compound can be assessed over time using techniques like High-Performance Liquid Chromatography (HPLC).[4]

Data Presentation: Quantitative Assay Parameters

The following tables provide example parameters for common assays used to evaluate VEGFR2 inhibitors. These are starting points and should be optimized for your specific cell line and experimental conditions.

Table 1: Example Parameters for Cell Viability (MTT/MTS) Assay

ParameterRecommendation
Cell Line HUVEC, MDA-MB-231, HepG2
Seeding Density 5,000 - 10,000 cells/well
This compound Concentration Range 0.01 - 100 µM
Incubation Time 48 - 72 hours
Vehicle Control DMSO (final concentration <0.5%)

Table 2: Example Parameters for VEGFR2 Kinase Inhibition (ELISA) Assay

ParameterRecommendation
Enzyme Recombinant Human VEGFR-2 Kinase
Substrate Poly (Glu, Tyr) 4:1
ATP Concentration 10 µM
This compound Concentration Range 0.1 - 1000 nM
Incubation Time 30 - 60 minutes at 30°C

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Western Blot for Phospho-VEGFR2

This protocol assesses the ability of this compound to inhibit VEGF-induced phosphorylation of VEGFR2.

  • Cell Culture and Treatment: Culture VEGFR2-expressing cells (e.g., HUVECs) to 80-90% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2. Use a loading control like β-actin or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2.

Mandatory Visualization

This compound Mechanism of Action: VEGFR2 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

This compound inhibits the VEGFR2 signaling pathway.

Experimental Workflow: Western Blot for p-VEGFR2

start Start culture Culture VEGFR2+ cells to 80% confluency start->culture starve Serum-starve cells overnight culture->starve pretreat Pre-treat with this compound (1-2 hours) starve->pretreat stimulate Stimulate with VEGF (10-15 min) pretreat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds_page SDS-PAGE and PVDF transfer lyse->sds_page immunoblot Immunoblot for p-VEGFR2, Total VEGFR2, and Loading Control sds_page->immunoblot detect Detect with ECL immunoblot->detect analyze Analyze band intensity detect->analyze end End analyze->end

Workflow for p-VEGFR2 Western Blot analysis.

References

YLL545 Technical Support Center: Optimizing Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YLL545 for its anti-angiogenic properties. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-angiogenic effect?

A1: this compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It functions by inhibiting the VEGF-induced phosphorylation of VEGFR2, which in turn blocks downstream signaling pathways crucial for angiogenesis, such as the STAT3 and ERK1/2 pathways.[1][3] This inhibition ultimately leads to a decrease in endothelial cell proliferation, migration, and tube formation.[1][2][3]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments with Human Umbilical Vein Endothelial Cells (HUVECs), a concentration range of 2.5 µM to 10 µM is recommended. This compound has been shown to inhibit VEGF-induced HUVEC proliferation with an IC50 value of 5.884 µM.[1] A concentration of 2.5 µM has been demonstrated to effectively decrease HUVEC migration and colony formation in MDA-MB-231 breast cancer cells.[1]

Q3: What is a suitable in vivo dosage for mouse models?

A3: In a BALB/c nude mouse xenograft model using MDA-MB-231 cells, a daily administration of 50 mg/kg of this compound resulted in a significant inhibition of tumor growth (approximately 50%) and a decrease in tumor microvessel density.[1][4] Importantly, this dosage did not produce obvious pathological abnormalities in major organs.[1][4]

Q4: How does the potency of this compound compare to other VEGFR2 inhibitors?

A4: The anti-angiogenic effects of this compound on HUVEC proliferation, migration, invasion, and tube formation are comparable to or stronger than those of sorafenib, a known multi-kinase inhibitor that also targets VEGFR2.[1][2][3]

Data Summary Tables

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineKey ParameterThis compound ConcentrationResultCitation
Proliferation Assay (CCK-8)HUVECIC505.884 µM50% inhibition of VEGF-induced proliferation[1]
Proliferation Assay (EdU)HUVEC-2.5 µMDecreased percentage of proliferating cells[1]
Cell Viability AssayMDA-MB-231IC5013.34 µM50% inhibition of cell viability[1]
Colony Formation AssayMDA-MB-231-2.5 µMDecreased colony formation[1]

Table 2: In Vivo Efficacy of this compound

Model SystemAssayThis compound Concentration/DosageKey FindingCitation
Zebrafish EmbryosEmbryonic Angiogenesis0.625 - 1.25 µMInhibition of intersegmental vessel (ISV) formation[1]
BALB/c Nude MiceMDA-MB-231 Xenograft50 mg/kg/day~50% inhibition of tumor growth[1][2]
BALB/c Nude MiceMatrigel Plug Assay-Inhibition of angiogenic response[1]

Experimental Protocols & Troubleshooting

Cell Viability (MTT/CCK-8) Assay

Objective: To determine the cytotoxic effect of this compound on endothelial or cancer cells and to establish the IC50 value.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., HUVECs or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound dose.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. For MTT, a purple formazan (B1609692) product will form.

  • Solubilization (MTT only): If using MTT, add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding; Pipetting errors.Ensure a single-cell suspension before seeding; Be precise and consistent with pipetting.
Low signal or no dose-response Incorrect this compound concentration range; Insufficient incubation time.Test a broader range of concentrations; Optimize the incubation period.
Edge effects in the 96-well plate Evaporation from outer wells.Avoid using the outermost wells of the plate or fill them with sterile PBS.
In Vitro Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Detailed Methodology:

  • Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Pipette 50-100 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low serum concentration.

  • Treatment and Seeding: Add this compound at the desired concentrations to the cell suspension. Seed the treated HUVECs (1.5-3 x 10^4 cells/well) onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization: Observe tube formation under an inverted microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using imaging software (e.g., ImageJ).

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No tube formation in control wells Poor cell health; Matrigel not properly solidified.Use early passage HUVECs; Ensure Matrigel is kept cold and allowed to polymerize fully.
Cells form clumps instead of tubes Cell density is too high.Optimize the cell seeding density.
Inconsistent tube formation Uneven Matrigel coating.Ensure the Matrigel is evenly spread across the well bottom.

Visualizations

Signaling Pathways and Experimental Workflows

YLL545_Mechanism_of_Action cluster_VEGF_Signaling VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK ERK1/2 pVEGFR2->ERK pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pSTAT3->Angiogenesis pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits Tube_Formation_Workflow cluster_workflow Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C (30-60 min) A->B D Seed cells onto Matrigel B->D C Prepare HUVEC suspension with this compound C->D E Incubate at 37°C (4-18 hours) D->E F Visualize and Quantify Tube Formation E->F

References

addressing YLL545 solubility and stability issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential solubility and stability issues of the novel VEGFR2 inhibitor, YLL545, in cell culture media. While specific experimental data on this compound's behavior in culture media is not extensively documented in publicly available literature, this guide offers troubleshooting strategies and frequently asked questions based on established principles for working with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound after adding it to my cell culture medium. What could be the cause and how can I resolve this?

A1: Precipitation of small molecule inhibitors like this compound upon addition to aqueous culture media is a common challenge, often due to the compound's hydrophobic nature. Here are potential causes and solutions:

  • Exceeded Solubility Limit: The concentration of this compound may be too high for the aqueous environment of the culture medium.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. It is advisable to start with a lower concentration and gradually increase it.

  • Solvent Shock: Rapid dilution of a high-concentration DMSO stock into the aqueous medium can cause the compound to crash out of solution.

    • Solution: Prepare intermediate dilutions of the this compound stock in culture medium. Add the compound dropwise while gently vortexing the medium to ensure gradual dissolution.

  • Media Composition: Components in the culture medium, such as salts and proteins, can affect the solubility of the compound.

    • Solution: Test the solubility of this compound in simpler buffered solutions (e.g., PBS) to assess its intrinsic aqueous solubility. You can also try different types of culture media.

  • pH of the Medium: The solubility of many compounds is pH-dependent.

    • Solution: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound.

Q2: How can I prepare a stock solution of this compound and what is the recommended storage?

A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Ensure the compound is completely dissolved.

  • Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C or -80°C for long-term stability.[1]

Q3: I suspect that this compound is not stable in my cell culture conditions. How can I assess its stability?

A3: The stability of a small molecule inhibitor in culture media at 37°C can be influenced by temperature, pH, and enzymatic degradation.

  • Assessment: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 6, 12, 24, 48 hours). At each time point, collect an aliquot and analyze the concentration of the remaining compound using a suitable analytical method like HPLC-MS.

  • Influencing Factors:

    • Serum: Serum contains enzymes that can metabolize the compound. Assess stability in both the presence and absence of serum.[2]

    • Cells: Cells can actively metabolize the compound. Include a cell-free control to differentiate between chemical and cellular degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
High cell death observed after this compound treatment. High Concentration: The concentration of this compound may be cytotoxic.[3]Perform a dose-response curve to determine the IC50 and a non-toxic working concentration.[2][3]
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).[4] Always include a vehicle-only control.[4]
Off-Target Effects: The inhibitor may be affecting other cellular pathways essential for survival.[5]Review literature for known off-target effects of VEGFR2 inhibitors. Consider using a lower concentration or a different inhibitor with a more specific profile.
Inconsistent or lack of expected biological effect. Incomplete Solubilization: The compound may not be fully dissolved, leading to a lower effective concentration.Visually inspect the solution for any precipitate. If necessary, prepare a fresh stock solution and ensure complete dissolution before use.
Degradation of this compound: The compound may be unstable under the experimental conditions.Perform a stability assessment as described in the FAQ section. Prepare fresh dilutions from the stock solution for each experiment.
Incorrect Timing of Treatment: The timing of inhibitor addition relative to the experimental stimulus may not be optimal.Optimize the timing of this compound treatment based on the specific signaling pathway and cellular response being investigated.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound in Culture Media

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired cell culture medium in a 96-well plate. This will create a range of final this compound concentrations with a constant final DMSO concentration.

  • Incubate the plate at 37°C for a set period (e.g., 2 hours).

  • Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility limit. For a more quantitative assessment, the turbidity can be measured using a plate reader.

Protocol 2: Assessing the Stability of this compound in Culture Media

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).

  • Aliquot the solution into multiple sterile tubes.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation Start Precipitation Observed Check_Conc Is Concentration Too High? Start->Check_Conc Check_Solvent Is Solvent Shock Occurring? Check_Conc->Check_Solvent No Solution_Dose Perform Dose-Response Curve Check_Conc->Solution_Dose Yes Check_Media Is Media Composition an Issue? Check_Solvent->Check_Media No Solution_Dilution Use Serial Dilutions Check_Solvent->Solution_Dilution Yes Solution_Buffer Test in Simpler Buffer Check_Media->Solution_Buffer Yes End Issue Resolved Solution_Dose->End Solution_Dilution->End Solution_Buffer->End

Caption: A flowchart for troubleshooting this compound precipitation in culture media.

G cluster_1 This compound Stability Assessment Workflow Prep_Solution Prepare this compound in Culture Medium Incubate Incubate at 37°C Prep_Solution->Incubate Time_Points Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Time_Points Store Store Samples at -80°C Time_Points->Store Analyze Analyze by HPLC-MS Store->Analyze Calculate % Remaining this compound Analyze->Calculate

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_2 Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Phosphorylates This compound This compound This compound->VEGFR2 Inhibits Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: Simplified diagram of the VEGFR2 signaling pathway targeted by this compound.

References

Technical Support Center: Managing Off-Target Effects of YLL545 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing YLL545 in their cellular models. Here, you will find troubleshooting guidance and frequently asked questions to help you identify, understand, and mitigate potential off-target effects of this novel VEGFR2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its primary mechanism of action is to suppress tumor angiogenesis and growth by inhibiting the VEGFR2 signaling pathway.[1]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, VEGFR2.[2][3] This is a common phenomenon with kinase inhibitors because many kinases share structural similarities in their ATP-binding pockets.[4][5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and manage them.[2][3]

Q3: What are the initial signs that this compound might be causing off-target effects in my cellular experiments?

Common indicators of potential off-target effects include:

  • Unexpected Cellular Toxicity: Significant cell death or adverse morphological changes at concentrations where specific on-target effects are expected.[2]

  • Inconsistent Phenotypes: Discrepancies between the phenotype observed with this compound and that seen with other structurally different VEGFR2 inhibitors or with genetic knockdown of VEGFR2.[2]

  • Activation of Unrelated Pathways: Unexplained changes in signaling pathways that are not known to be downstream of VEGFR2.

Q4: What general strategies can I employ to minimize the off-target effects of this compound?

To minimize off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[2][3]

  • Orthogonal Validation: Confirm key findings using alternative methods to inhibit the target, such as using a different VEGFR2 inhibitor with a distinct chemical structure or employing genetic approaches like CRISPR/Cas9 to knock out the VEGFR2 gene.[2][3]

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[3]

  • Target Engagement Assays: Directly confirm that this compound is binding to VEGFR2 in your cellular system at the concentrations used in your experiments.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cell death observed after this compound treatment. Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[6]
Prolonged exposure to the inhibitor. Reduce the incubation time to the minimum required to observe the on-target effect.[6]
Solvent toxicity (e.g., DMSO). Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[6]
Off-target toxicity. If toxicity persists at low concentrations, investigate potential off-target effects using the strategies outlined in the FAQs.
Inconsistent results between different cell lines. Variable expression of VEGFR2 or off-target proteins. Confirm the expression levels of VEGFR2 in all cell lines used via Western Blot or qPCR.[3] If an off-target is suspected, check its expression level as well.[3]
Observed phenotype does not match expected VEGFR2 inhibition. The phenotype is due to an off-target effect. Perform genetic validation by knocking out the VEGFR2 gene using CRISPR/Cas9. If the phenotype persists in the knockout cells, it is likely an off-target effect.[3]
This compound is not engaging VEGFR2 in your cells. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cellular model.[3]

Experimental Protocols

Dose-Response Experiment for Determining Optimal this compound Concentration

Objective: To identify the minimum effective concentration of this compound that inhibits VEGFR2 signaling without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold dilution series is a good starting point, spanning a range from well below to well above the expected IC50.

  • Inhibitor Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay for On-Target Effect: Measure a downstream marker of VEGFR2 signaling (e.g., phosphorylation of ERK or Akt) via Western Blot or a quantitative immunoassay.

  • Assay for Cytotoxicity: In a parallel plate, assess cell viability using an appropriate method, such as a resazurin-based assay or a commercially available cytotoxicity kit.

  • Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the optimal concentration range.

Genetic Validation of this compound Target Using CRISPR-Cas9

Objective: To confirm that the cellular phenotype observed with this compound treatment is a direct result of VEGFR2 inhibition.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific for the gene encoding VEGFR2 into a suitable CRISPR-Cas9 expression vector.

  • Transfection and Selection: Transfect the CRISPR-Cas9 vector into your target cells and select for successfully transfected cells.

  • Clonal Isolation and Expansion: Isolate single-cell clones and expand them into individual populations.

  • Verification of Knockout: Screen the clonal populations for the absence of VEGFR2 protein expression using Western Blot.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the VEGFR2 knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells mimics that of the this compound-treated cells, it provides strong evidence for on-target activity.[3]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to VEGFR2 in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[3]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[3]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble VEGFR2 protein using Western Blot or another protein detection method.[2]

  • Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt This compound This compound This compound->VEGFR2 Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response and Viability Assays Start->Dose_Response Is_Toxic Is there toxicity at effective concentrations? Dose_Response->Is_Toxic Genetic_Validation Genetic Validation (e.g., CRISPR Knockout of VEGFR2) Is_Toxic->Genetic_Validation No Off_Target Phenotype is likely OFF-TARGET Is_Toxic->Off_Target Yes Phenotype_Match Does knockout phenotype match this compound phenotype? Genetic_Validation->Phenotype_Match On_Target Phenotype is likely ON-TARGET Phenotype_Match->On_Target Yes Target_Engagement Confirm Target Engagement (e.g., CETSA) Phenotype_Match->Target_Engagement No Target_Engagement->Off_Target

Caption: A workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Circumventing Resistance to YLL545 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YLL545, a novel VEGFR2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished anti-tumor effect of this compound in our long-term in vivo cancer models. What are the potential causes?

A1: Reduced efficacy of a VEGFR2 inhibitor like this compound in long-term in vivo models can be attributed to acquired resistance. The tumor and its microenvironment can adapt to the therapy by activating alternative pro-angiogenic signaling pathways that are independent of VEGFR2. These can include the upregulation of factors like Fibroblast Growth Factor (FGF), Angiopoietin-2 (Ang2), or Platelet-Derived Growth Factor (PDGF). Additionally, the tumor may recruit pro-angiogenic immune cells that promote angiogenesis.

Q2: Why are we seeing significant variability in the response to this compound across different cancer cell lines in our screening assays?

A2: The variability in response to VEGFR2 inhibitors across different cancer cell lines is often due to the inherent heterogeneity of tumors. Different cell lines possess distinct genetic and epigenetic profiles that influence their dependency on the VEGF/VEGFR2 signaling axis. Some cell lines might have pre-existing activation of alternative survival pathways that can compensate for the inhibition of VEGFR2 signaling. For instance, tumor cells can upregulate pathways like Raf-MEK-ERK or PI3K-Akt, rendering them less sensitive to VEGFR2 blockade.

Q3: Our in vitro angiogenesis assays, such as tube formation, show a potent inhibitory effect of this compound, but the in vivo anti-tumor effect is less pronounced. What could be the reason for this discrepancy?

A3: This is a common observation that highlights the complexity of the in vivo tumor microenvironment. While in vitro assays primarily assess the direct effect on endothelial cells, the in vivo setting involves a complex interplay between tumor cells, stromal cells, and immune cells. The tumor microenvironment can provide alternative pro-angiogenic signals that are not present in the simplified in vitro culture, leading to a dampened response to VEGFR2 inhibition.

Troubleshooting Guides

Guide 1: Investigating the Activation of Alternative Signaling Pathways

If you suspect that resistance to this compound is mediated by the activation of bypass signaling pathways, the following experimental workflow can help you identify the specific pathways involved.

Experimental Workflow: Identifying Alternative Signaling Pathways

G cluster_0 Cell Culture & Treatment cluster_1 Analysis of Signaling Pathways cluster_2 Data Interpretation cluster_3 Conclusion Parental Parental Cancer Cells Resistant This compound-Resistant Cancer Cells Parental->Resistant Chronic this compound Treatment WB Western Blot (p-VEGFR2, p-Akt, p-ERK) Parental->WB ELISA ELISA (VEGF-A, FGF2, Ang2) Parental->ELISA HUVEC HUVEC Tube Formation Assay (using conditioned media) Parental->HUVEC Resistant->WB Resistant->ELISA Resistant->HUVEC Increased_pAkt Increased p-Akt? WB->Increased_pAkt Increased_pERK Increased p-ERK? WB->Increased_pERK Increased_FGF2_Ang2 Increased FGF2/Ang2? ELISA->Increased_FGF2_Ang2 Increased_Tube_Formation Increased Tube Formation? HUVEC->Increased_Tube_Formation PI3K_Akt_Pathway PI3K/Akt Pathway Activation Increased_pAkt->PI3K_Akt_Pathway Raf_MEK_ERK_Pathway Raf/MEK/ERK Pathway Activation Increased_pERK->Raf_MEK_ERK_Pathway Alternative_Angiogenic_Factors Upregulation of Alternative Angiogenic Factors Increased_FGF2_Ang2->Alternative_Angiogenic_Factors Increased_Tube_Formation->Alternative_Angiogenic_Factors

Figure 1: Experimental workflow to identify alternative signaling pathways activated in this compound-resistant cancer cells.

Detailed Methodologies:

  • Western Blot for Phosphorylated Proteins:

    • Culture both parental and this compound-resistant cancer cells to approximately 80% confluency.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • ELISA for Angiogenic Factors:

    • Culture parental and this compound-resistant cells in serum-free media for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove cell debris.

    • Perform an ELISA for human VEGF-A, FGF2, and Ang2 according to the manufacturer's instructions.

    • Normalize the results to the cell number.

  • HUVEC Tube Formation Assay:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

    • Treat the HUVECs with conditioned media from parental or this compound-resistant cancer cells, with or without this compound.

    • Incubate for 4-6 hours at 37°C.

    • Visualize and quantify the tube formation using a microscope and image analysis software.

Guide 2: Assessing the Efficacy of Combination Therapies

Once a potential resistance mechanism has been identified, a combination therapy approach can be employed to circumvent it. This guide outlines an approach to test the efficacy of combining this compound with an inhibitor of a potential bypass pathway.

Quantitative Data Summary: Efficacy of Combination Therapies with VEGFR2 Inhibitors

Combination TherapyCancer ModelEfficacy EndpointImprovement over Monotherapy
VEGFR2 inhibitor + MEK inhibitorRenal Cell Carcinoma PDXTumor Growth InhibitionOvercame sunitinib (B231) resistance and enhanced anti-angiogenic effect
Bevacizumab + Combretastatin A1 PhosphateRenal Cancer XenograftTumor Growth Delay27 days (combo) vs. 8 days (Bevacizumab) and 18 days (Combretastatin)
Vandetanib (VEGFR2 TKI) + ZD6126 (VDA)Tumor XenograftTumor Growth Delay3.5 to 6-fold greater delay than either monotherapy
VEGFR2 blockade + KRAS G12D inhibitor (MRTX1133)MRTX1133-resistant tumor xenograftReduced tumor growth, angiogenesis, and proliferationMore effective than monotherapy

Experimental Protocol: In Vivo Xenograft Study for Combination Therapy

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject the this compound-resistant cancer cell line into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomly assign mice to the following treatment groups (n=8-10 mice per group):

    • Vehicle control

    • This compound alone

    • Bypass pathway inhibitor alone

    • This compound + bypass pathway inhibitor

  • Dosing and Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Analyze tumor growth curves and perform statistical analysis to compare the efficacy of the combination therapy to monotherapies. At the end of the study, tumors can be excised for immunohistochemical analysis of proliferation (Ki-67) and angiogenesis (CD31).

Signaling Pathways

VEGFR2 Signaling and Potential Resistance Pathways

This compound is a potent inhibitor of VEGFR2. Upon binding of VEGF to VEGFR2, the receptor dimerizes and autophosphorylates, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Resistance to this compound can emerge through the activation of alternative signaling pathways that bypass the need for VEGFR2 activation.

G cluster_0 VEGFR2 Signaling cluster_1 Resistance Pathways VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation FGF FGF FGFR FGFR FGF->FGFR Ras Ras FGFR->Ras PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_res PI3K PDGFR->PI3K_res Ang2 Ang2 Tie2 Tie2 Ang2->Tie2 Tie2->PI3K_res Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Akt_res Akt PI3K_res->Akt_res Akt_res->Proliferation This compound This compound This compound->VEGFR2 MEK_inhibitor MEK Inhibitor MEK_inhibitor->MEK PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K_res

Figure 2: VEGFR2 signaling and potential bypass resistance pathways.

Technical Support Center: Enhancing the In Vivo Bioavailability of YLL545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of YLL545 for in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in in vivo research?

This compound is an experimental compound that has demonstrated anti-tumor activities in preclinical studies. Specifically, it has been shown to inhibit tumor growth and angiogenesis in a breast cancer xenograft model in mice.[1] The effective dose in these studies was 50 mg/kg/day, highlighting the importance of achieving adequate systemic exposure for its therapeutic effect.[1]

Q2: I am observing lower than expected efficacy of this compound in my animal model. Could this be a bioavailability issue?

Yes, low efficacy despite administering a previously reported effective dose can often be attributed to poor bioavailability. Bioavailability is the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can be due to poor aqueous solubility, low permeability across the intestinal wall, or significant first-pass metabolism. Many investigational compounds, particularly in oncology, are poorly water-soluble, which can limit their absorption and, consequently, their therapeutic effect.[2][3][4]

Q3: What are the first steps to investigate suspected low bioavailability of this compound?

The initial step is to characterize the physicochemical properties of this compound, primarily its aqueous solubility and permeability. The Biopharmaceutical Classification System (BCS) categorizes drugs based on these two parameters. Knowing which class this compound falls into will guide the formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the primary goal is to enhance the dissolution rate.[5]

Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

There are several established techniques to enhance the oral bioavailability of poorly water-soluble drugs. These can be broadly categorized into:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[6][7] This can be achieved through micronization or nanosizing techniques.[5][6]

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[2][6][8]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9] This can improve drug solubilization and absorption.

  • Use of Solubilizing Excipients:

    • Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation and in the gastrointestinal tract.[7][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in efficacy between animals. Poor and variable absorption of this compound from the gastrointestinal tract. This can be due to inconsistent wetting and dissolution of a poorly soluble compound.Develop a more robust formulation to ensure consistent drug release and absorption. A lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can reduce the impact of physiological variables.[9]
No significant tumor inhibition at the reported 50 mg/kg/day dose. Insufficient systemic exposure due to low bioavailability of the current formulation. The vehicle used may not be optimal for solubilizing this compound.1. Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration. 2. Reformulate this compound to enhance its solubility and dissolution. Consider preparing a nanosuspension or a solid dispersion.[6][8]
Precipitation of this compound is observed when preparing the dosing solution. The selected vehicle has a low solubilizing capacity for this compound at the desired concentration.Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a vehicle system that can maintain this compound in solution.[7][10]
Adverse events or toxicity observed at higher doses. The formulation excipients may be causing toxicity, or the peak plasma concentration (Cmax) is too high due to rapid absorption from a solubilized form.1. Review the safety profile of all excipients used in the formulation. 2. Consider a formulation that provides a more controlled release profile to avoid high peak concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy bead mill

  • Particle size analyzer

Method:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to avoid degradation of the compound.

  • Periodically withdraw samples and measure the particle size distribution until the desired size (e.g., < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used for oral gavage or can be further processed into a solid dosage form by spray-drying or lyophilization.[8]

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Cremophor EL)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Method:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-solvent. Observe the formation of an emulsion upon dilution with water.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a clear glass vial based on the optimal ratio determined from the phase diagram.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (e.g., 40°C) and vortex until a clear, homogenous solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies
Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area for dissolution.[6][7]Applicable to a wide range of drugs; established technology.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Solid Dispersion Drug is dispersed in a carrier, often in an amorphous state, leading to faster dissolution.[2][8]Significant increase in dissolution rate and bioavailability.Potential for physical instability (recrystallization); manufacturing can be complex.
SEDDS Drug is dissolved in a lipid-based system that forms an emulsion in the GI tract, enhancing solubilization and absorption.[9]Improved bioavailability; can reduce food effect and inter-subject variability.Limited to lipid-soluble drugs; potential for GI side effects with high surfactant concentrations.
Co-solvents/Surfactants Increase the solubility of the drug in the aqueous environment of the GI tract.[7]Simple approach; can be combined with other techniques.Potential for drug precipitation upon dilution in GI fluids; safety of some excipients at high concentrations.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation problem Low In Vivo Efficacy of this compound physchem Characterize Physicochemical Properties (Solubility, Permeability) problem->physchem bcs Determine BCS Classification physchem->bcs strategy Select Bioavailability Enhancement Technique bcs->strategy size_reduction Particle Size Reduction strategy->size_reduction Option 1 solid_dispersion Solid Dispersion strategy->solid_dispersion Option 2 sedds Lipid-Based Formulation (SEDDS) strategy->sedds Option 3 invitro In Vitro Dissolution Testing size_reduction->invitro solid_dispersion->invitro sedds->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo efficacy Re-evaluate In Vivo Efficacy invivo->efficacy

Caption: Workflow for troubleshooting and improving the in vivo bioavailability of this compound.

sedds_mechanism cluster_formulation SEDDS Formulation cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds This compound in Oil, Surfactant, & Co-solvent gi_fluid GI Fluids (Aqueous Environment) sedds->gi_fluid Oral Administration emulsion Fine Oil-in-Water Emulsion (Drug Solubilized) gi_fluid->emulsion Gentle Agitation membrane Intestinal Membrane emulsion->membrane Enhanced Absorption circulation Systemic Circulation membrane->circulation

Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

References

common challenges and solutions when working with VEGFR2 inhibitors like YLL545

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VEGFR2 inhibitors, with a special focus on YLL545. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] By binding to VEGFR-2, this compound inhibits the VEGF-induced phosphorylation of the receptor.[1][3] This blockade prevents the activation of downstream signaling pathways, including the STAT3 and ERK1/2 pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][3] Ultimately, this inhibition of VEGFR-2 signaling leads to a reduction in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5]

Q2: What are the common challenges observed when working with VEGFR-2 inhibitors like this compound?

A2: Researchers working with VEGFR-2 inhibitors, including this compound, may encounter several challenges:

  • Drug Resistance: Cancer cells can develop resistance to VEGFR-2 inhibitors over time. This can occur through the activation of alternative signaling pathways to bypass the VEGFR-2 blockade or through genetic mutations in the receptor.[4][6][7][8]

  • Off-Target Effects: While designed to be specific, some small molecule inhibitors can interact with other kinases, leading to unintended biological effects and potential toxicity.[4][7][8]

  • Solubility and Stability: Like many small molecule inhibitors, this compound may have limited aqueous solubility, which can affect its bioavailability and require careful formulation for in vivo studies. Stability in culture media over long-term experiments should also be considered.

  • In Vitro vs. In Vivo Discrepancies: Potent activity in in vitro assays may not always translate to the same level of efficacy in in vivo models due to factors like pharmacokinetics, metabolism, and the complex tumor microenvironment.[6]

  • Adverse Effects: Inhibition of VEGFR-2 can lead to side effects such as hypertension, bleeding, and delayed wound healing, which are important considerations in preclinical and clinical development.[9][10][11]

Q3: My in vitro kinase assay results for this compound are inconsistent. What are the potential causes and solutions?

A3: Inconsistent results in kinase assays can stem from several factors. Here are some common causes and troubleshooting steps:

  • Reagent Quality and Handling: Ensure the quality and proper storage of all reagents, including the kinase, substrate, ATP, and the inhibitor itself. Repeated freeze-thaw cycles of the enzyme can reduce its activity.

  • ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. For comparable results, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase.[12][13]

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations and variable results. Visually inspect for precipitation and consider using a small amount of DMSO to aid solubility, ensuring the final DMSO concentration is low (typically ≤1%) and consistent across all wells.[12][14]

  • Assay Interference: The compound may interfere with the assay technology itself, for example, by having inherent fluorescence in a fluorescence-based assay. Run control experiments without the enzyme to check for such interference.[12]

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing master mixes to minimize pipetting errors.[12]

Troubleshooting Guides

Problem 1: Low Potency or Lack of Effect in Cell-Based Assays

Possible Causes & Solutions

CauseTroubleshooting Steps
Poor Cell Permeability Assess the physicochemical properties of this compound. If permeability is low, consider using a different cell line or modifying the compound's formulation.
Compound Instability Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Prepare fresh stock solutions regularly.
High Protein Binding High serum concentrations in the culture medium can lead to extensive protein binding, reducing the free concentration of the inhibitor available to act on the cells. Consider reducing the serum percentage or using serum-free media for a short duration of the treatment.
Cell Line Resistance The chosen cell line may have intrinsic resistance to VEGFR-2 inhibition due to alternative signaling pathways being active.[6] Screen a panel of different cell lines to identify a sensitive model.
Problem 2: Discrepancy Between In Vitro and In Vivo Results

Possible Causes & Solutions

CauseTroubleshooting Steps
Pharmacokinetics (PK) Characterize the PK profile of this compound in your animal model. Poor absorption, rapid metabolism, or fast clearance can lead to insufficient drug exposure at the tumor site.
Tumor Microenvironment The in vivo tumor microenvironment is complex and can contribute to drug resistance.[6] Analyze the tumor microenvironment for the expression of other pro-angiogenic factors that might compensate for VEGFR-2 inhibition.
Off-Target In Vivo Effects The compound might have off-target effects in vivo that are not apparent in vitro, which could impact its anti-tumor efficacy or cause toxicity.
Formulation Issues Ensure that the formulation used for in vivo delivery maintains the solubility and stability of this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell LineParameterValue
HUVEC ProliferationHUVECIC505.884 µM[1]
VEGFR-2 Kinase Activity(Biochemical Assay)IC50Varies by study

Note: IC50 values can vary between different experimental setups. It is recommended to determine the IC50 in your specific assay system.

Experimental Protocols & Methodologies

VEGFR-2 Kinase Assay (In Vitro)

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against VEGFR-2.

  • Plate Coating: Coat a 96-well plate with a substrate for the VEGFR-2 kinase.

  • Inhibitor Preparation: Prepare serial dilutions of this compound. A vehicle control (e.g., DMSO) should be included.

  • Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to the wells to initiate the phosphorylation of the substrate.

  • Incubation: Incubate the plate at a controlled temperature for a specified period.

  • Detection: Add a specific antibody that recognizes the phosphorylated substrate, often conjugated to an enzyme like HRP.

  • Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[15]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[16]

Western Blot for Phosphorylated Proteins

This protocol is used to assess the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins.

  • Cell Culture and Treatment: Culture cells (e.g., HUVECs) and treat them with this compound for the desired time.

  • VEGF Stimulation: Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated VEGFR-2, total VEGFR-2, and other downstream targets (e.g., p-ERK, total ERK).

  • Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Western_Blot_Workflow Western Blot Workflow for p-VEGFR2 cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting A 1. Seed Cells B 2. Treat with this compound A->B C 3. Stimulate with VEGF B->C D 4. Cell Lysis C->D E 5. Quantify Protein D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Antibody Incubation G->H I 9. Detection H->I J J I->J Data Analysis

Caption: Experimental workflow for Western Blot analysis of VEGFR-2 phosphorylation.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Kinase Assay Results Start Inconsistent Results Q1 Check Reagent Quality & Handling? Start->Q1 S1 Use fresh reagents, avoid freeze-thaw cycles Q1->S1 Yes Q2 Is ATP Concentration Optimized? Q1->Q2 No S1->Q2 S2 Use ATP at Km value Q2->S2 Yes Q3 Is Compound Soluble? Q2->Q3 No S2->Q3 S3 Check for precipitation, use co-solvent if needed Q3->S3 Yes Q4 Potential Assay Interference? Q3->Q4 No S3->Q4 S4 Run controls without enzyme Q4->S4 Yes End Consistent Results Q4->End No S4->End

Caption: A logical workflow for troubleshooting inconsistent kinase assay results.

References

refining YLL545 treatment duration for chronic in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers refining the treatment duration of YLL545 for chronic in vivo studies. The following information is synthesized from published data and general best practices for long-term animal model studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By blocking VEGFR2, this compound suppresses tumor angiogenesis and growth.[1] This anti-angiogenic property may also be relevant in chronic inflammatory diseases where pathological blood vessel formation is a key feature, such as rheumatoid arthritis.[2]

Q2: A published study used a 12-day treatment duration for this compound. How can I adapt this for a 6-week chronic inflammatory disease model?

A2: Extending treatment duration requires careful consideration of cumulative toxicity and compound pharmacokinetics. The published 12-day study in a breast cancer xenograft model at 50 mg/kg/day showed no systemic toxicity.[1] However, longer exposure increases the risk of adverse effects.

Recommended Approach:

  • Conduct a Dose-Escalation Study: Begin with a pilot study using a lower dose (e.g., 10-25 mg/kg/day) and escalate towards the 50 mg/kg/day dose over a period of 1-2 weeks.

  • Implement Health Monitoring: Institute rigorous daily or bi-weekly monitoring of animal body weight, food/water intake, and clinical signs of toxicity.

  • Staggered Start: Consider a staggered study start, with a small cohort beginning treatment first to identify any unforeseen toxicity before committing the full cohort.

  • Pharmacokinetic (PK) Analysis: If possible, perform a limited PK study to determine if this compound accumulates in the plasma over time with chronic dosing.

Q3: What are the critical toxicity signs to monitor during a multi-week this compound study?

A3: While this compound was well-tolerated in a short-term study, chronic administration requires diligent monitoring.[1] Key parameters include:

  • Body Weight: A consistent drop of >15-20% from baseline is a primary indicator of toxicity.

  • Behavioral Changes: Observe for lethargy, ruffled fur, social isolation, or changes in posture.

  • Gastrointestinal Issues: Monitor for diarrhea or changes in stool consistency.

  • Complete Blood Count (CBC): At study termination (or at interim points), assess for changes in red and white blood cell counts.

  • Histopathology: Conduct a thorough histopathological examination of key organs (liver, kidney, spleen, heart, lung) at the end of the study to identify any microscopic tissue damage.

Troubleshooting Guide

Problem: After 4 weeks of treatment at 50 mg/kg/day, I see no significant therapeutic effect in my chronic arthritis model.

Potential Cause Troubleshooting Step
Insufficient Target Engagement Verify the biological activity of your this compound lot. Measure downstream markers of VEGFR2 signaling in tissue samples (e.g., p-VEGFR2, CD31 for microvessel density) to confirm target inhibition in vivo.
Inadequate Drug Exposure The pharmacokinetic profile may differ in your specific animal strain or disease model. Conduct a limited PK study to measure plasma concentrations of this compound. The half-life may be shorter than anticipated, requiring more frequent dosing.
Model Pathophysiology The disease model may not be primarily driven by VEGFR2-mediated angiogenesis. Re-evaluate the literature for your specific model to confirm the role of angiogenesis in its pathology.
Treatment Duration Too Short Chronic conditions may require longer treatment to show significant therapeutic benefits. If the compound is well-tolerated, consider extending the study duration for a pilot group to 8 weeks.

Problem: I observed significant weight loss (>15%) and lethargy in the this compound-treated group after 3 weeks.

Potential Cause Troubleshooting Step
Cumulative On-Target Toxicity Chronic inhibition of VEGFR2 can have systemic effects. Immediately reduce the dose by 50% for the remaining animals. For future studies, establish a chronic Maximum Tolerated Dose (MTD) which may be lower than the acute MTD.
Off-Target Effects The compound may have off-target activities that manifest with prolonged exposure. Review any available in vitro kinase screening panel data for this compound.
Vehicle Toxicity Ensure the vehicle used for drug formulation is not causing toxicity on its own with long-term administration. Run a parallel vehicle-only control group for the full study duration.
Metabolite-Induced Toxicity A metabolite of this compound, rather than the parent compound, could be causing toxicity. This is more complex to address and may require specialized toxicology and metabolism studies.

Quantitative Data Summary

Table 1: Summary of Published this compound In Vivo Efficacy Study Data extracted from a study in a triple-negative breast cancer xenograft model.

ParameterValue
Animal Model Nude mice with MDA-MB-231 xenografts
Dose 50 mg/kg/day
Route of Administration Intraperitoneal (Assumed)
Treatment Duration 12 days
Key Efficacy Outcome Significant reduction in tumor volume and weight
Reported Toxicity No systemic toxicity or pathologic abnormalities observed

Table 2: Hypothetical Pharmacokinetic Parameters for this compound These are illustrative values for study planning. Actual values must be determined experimentally.

ParameterEstimated ValueImplication for Chronic Studies
Half-life (T½) 4-6 hoursMay require twice-daily dosing for sustained target coverage.
Time to Max Concentration (Tmax) 2 hoursPeak effects will be seen shortly after dosing.
Clearance 1.7 L/hA moderate clearance rate. Monitor renal and hepatic function in long-term studies.
Bioavailability (Oral) 20-30%Oral administration would require a significantly higher dose than parenteral routes.

Experimental Protocols

Protocol 1: Establishing Maximum Tolerated Dose (MTD) for Chronic this compound Administration

  • Animal Selection: Use the same species, strain, and sex of animals as planned for the main efficacy study (n=3-5 per group).

  • Dose Selection: Select 3-4 dose levels based on the published acute study. For this compound, this could be 25, 50, and 75 mg/kg/day. Include a vehicle control group.

  • Administration: Administer this compound or vehicle daily for a minimum of 14-28 days.

  • Monitoring: Record body weights and clinical observations (fur, posture, activity) daily.

  • Endpoint Definition: The chronic MTD is defined as the highest dose that does not induce significant morbidity or a mean body weight loss of more than 15-20% from baseline.

  • Necropsy: At the end of the study, perform a gross necropsy and histopathological analysis of key organs (liver, kidneys, spleen) to check for sub-clinical toxicity.

Protocol 2: Pharmacokinetic (PK) Analysis of this compound in Rodents

  • Animal Groups: Use healthy, non-diseased animals for a clean PK profile (n=3 per time point).

  • Drug Administration: Administer a single dose of this compound at a known effective level (e.g., 50 mg/kg).

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points: pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use PK software to calculate key parameters including Cmax (maximum concentration), Tmax, AUC (area under the curve), and elimination half-life (T½).

Visualizations

YLL545_Signaling_Pathway This compound Mechanism of Action VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS This compound This compound This compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits the VEGFR2 signaling pathway to block angiogenesis.

Chronic_Study_Workflow Workflow for Adapting to a Chronic Study start Start: Review Short-Term Efficacy Data (12-day study) mtd 1. Conduct Chronic MTD Study (e.g., 14-28 days) start->mtd pk 2. Perform Single-Dose PK Study (Determine T½, Cmax) mtd->pk pilot 3. Design & Run Pilot Chronic Study (n=5/group, 4-6 weeks) pk->pilot monitor 4. Rigorous In-Life Monitoring (Body Weight, Clinical Signs) pilot->monitor interim 5. Interim Analysis (Optional) (Check for early efficacy/toxicity) monitor->interim interim->pilot If refinement needed full 6. Proceed with Full-Scale Chronic Efficacy Study interim->full If promising & tolerable full->monitor endpoint 7. Terminal Endpoint Analysis (Histology, Biomarkers, Function) full->endpoint

Caption: Workflow for adapting a short-term protocol to a chronic study.

Troubleshooting_Efficacy Troubleshooting Logic for Lack of Efficacy start Problem: Lack of Efficacy in Chronic Model q1 Is target being engaged in vivo? start->q1 sol1 Solution: - Check compound activity - Measure p-VEGFR2 in tissue - Increase dose if tolerable q1->sol1 No q2 Is drug exposure (PK) sufficient? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: - Perform PK study - Increase dosing frequency (e.g., BID vs QD) - Change administration route q2->sol2 No q3 Is the model appropriate? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: - Re-evaluate literature - Confirm model is driven by VEGFR2-mediated angiogenesis q3->sol3 No end Consider extending treatment duration q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting lack of efficacy in chronic models.

References

minimizing YLL545-induced cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize YLL545-induced cytotoxicity in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a novel, potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its primary mechanism involves blocking the VEGF-induced phosphorylation of VEGFR2, which in turn inhibits downstream signaling pathways such as STAT3 and ERK1/2.[2] This action effectively suppresses angiogenesis (the formation of new blood vessels), a critical process for tumor growth, and can also inhibit cancer cell proliferation and induce apoptosis.[1][2]

Q2: Why am I observing high cytotoxicity in my non-cancerous control cell lines?

While this compound has shown some selectivity for cancer cells and a favorable toxicity profile in vivo, off-target effects in non-cancerous cell lines can occur. Many potent anti-cancer agents can exhibit cytotoxicity in normal cells, especially at higher concentrations or with prolonged exposure. This can be due to:

  • VEGFR2 Expression: Non-cancerous cells, particularly endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs), express VEGFR2 as it is crucial for normal physiological processes. Inhibition of this receptor can disrupt normal cell function and viability.

  • Off-Target Kinase Inhibition: Like many kinase inhibitors, this compound may have inhibitory effects on other kinases besides VEGFR2, which could be essential for the survival of specific non-cancerous cell types.

  • High Concentrations: The concentration of this compound used may be above the therapeutic window for cancer cell-specific effects, leading to generalized cytotoxicity.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence a cell line's sensitivity to a compound.

Q3: What are the common cellular mechanisms and signs of this compound-induced cytotoxicity?

This compound has been shown to induce apoptosis in breast cancer cells. The cytotoxic effects in non-cancerous cells likely follow similar apoptotic pathways. Common mechanisms of drug-induced cytotoxicity include:

  • Apoptosis Induction: The activation of programmed cell death, often through caspase-dependent pathways. This is a key mechanism for many anti-cancer drugs.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in cellular energy and the release of pro-apoptotic factors like cytochrome c.

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle.

  • Membrane Damage: At high concentrations, compounds can cause damage to the plasma membrane, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).

Observable signs in culture include changes in morphology (e.g., cell rounding, shrinkage, detachment), reduced cell proliferation, and decreased metabolic activity.

Q4: How can I minimize this compound-induced cytotoxicity in my non-cancerous cell lines?

Minimizing off-target cytotoxicity is crucial for accurately assessing the therapeutic potential of this compound. Key strategies include:

  • Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits the target in cancer cells while having a minimal effect on non-cancerous cells.

  • Reduce Exposure Time: Limit the duration of treatment to the minimum time required to observe the desired anti-cancer effect.

  • Use Appropriate Cell Models: If possible, use non-cancerous cell lines that have low VEGFR2 expression as controls.

  • Optimize Culture Conditions: Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Stressed cells are often more susceptible to drug-induced toxicity.

  • Consider Co-treatments: In mechanistic studies, co-treatment with antioxidants like N-acetylcysteine could be explored if oxidative stress is a suspected secondary cytotoxic mechanism.

Troubleshooting Guide: Cell-Based Assays

This guide addresses common issues encountered during the in vitro assessment of this compound.

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results between replicates. Inconsistent Cell Seeding: Uneven cell distribution across wells.Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell clumping. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration.Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents.Calibrate pipettes regularly. Use fresh tips for each condition. For multi-channel pipetting, ensure consistent volume across all channels.
No dose-dependent cytotoxic effect observed. Incorrect Concentration Range: The tested concentrations may be too low or too high (e.g., all cells die at the lowest dose).Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to identify the active concentration range.
Compound Instability/Precipitation: this compound may be unstable or precipitate in the culture medium at high concentrations.Prepare fresh stock solutions. Inspect wells for precipitates after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent (ensure solvent controls are included).
Assay Timing: The endpoint measurement may be too early or too late to detect a cytotoxic effect.Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time.
Significant cytotoxicity in vehicle (e.g., DMSO) control wells. High Solvent Concentration: The concentration of the vehicle (e.g., DMSO) is toxic to the cells.Ensure the final concentration of the solvent is non-toxic for your specific cell line, typically ≤0.5%. Run a vehicle toxicity curve to determine the safe concentration.
Unhealthy Cells: Cells were stressed or unhealthy before the experiment began.Use cells with a low passage number. Ensure cultures are not overgrown before seeding for an experiment. Visually inspect cells for healthy morphology.
MTT/XTT assay shows an increase in signal at high this compound concentrations. Compound Interference: this compound may directly react with the tetrazolium salt (MTT/XTT), causing a false positive signal.Run a cell-free control where you add this compound and the assay reagent to media alone to check for direct chemical reduction. Consider using an orthogonal assay that measures a different parameter, such as an ATP-based viability assay (e.g., CellTiter-Glo®) or an LDH release cytotoxicity assay.

Quantitative Data Summary

The following table summarizes the known biological effects of this compound from published studies. This data can serve as a baseline for experimental design.

Cell LineCell TypeAssayEffectEffective ConcentrationReference
MDA-MB-231 Human Breast CancerProliferation AssayInhibition of proliferationNot specified
Apoptosis Assay (In Vitro)Induction of apoptosisNot specified
Xenograft Model (In Vivo)>50% inhibition of tumor growth50 mg/kg/d
HUVEC Human Umbilical Vein Endothelial (Non-Cancerous)Proliferation AssayInhibition of proliferationNot specified
Migration/Invasion AssayInhibition of migration & invasionNot specified
Tube Formation AssayInhibition of tube formationNot specified
Western BlotInhibition of VEGF-induced VEGFR2, STAT3, ERK1/2 phosphorylationNot specified

Visualizations: Pathways and Workflows

Signaling Pathways

YLL545_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 STAT3 STAT3 VEGFR2->STAT3 Phosphorylates ERK ERK1/2 VEGFR2->ERK Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound This compound->VEGFR2 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pERK p-ERK1/2 ERK->pERK Angiogenesis Angiogenesis, Proliferation, Migration pSTAT3->Angiogenesis pERK->Angiogenesis

Caption: Mechanism of action for this compound, a VEGFR2 inhibitor.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand FasL / TNF Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC aCasp8 Active Caspase-8 DISC->aCasp8 Casp8 Pro-Caspase-8 Casp8->DISC Casp3 Pro-Caspase-3 aCasp8->Casp3 Activates Bid Bid aCasp8->Bid Cleaves Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondrion Stress->Mito CytC Cytochrome c (released) Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9->Casp3 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis tBid tBid Bid->tBid tBid->Mito Promotes release

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

Experimental Workflows

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Culture Cells B 2. Harvest & Count A->B C 3. Seed Cells in Plate B->C D 4. Allow Cells to Adhere (e.g., 24h) C->D E 5. Prepare this compound Dilutions D->E F 6. Treat Cells E->F G 7. Incubate for Desired Time (e.g., 48h) F->G H 8. Add Assay Reagent (e.g., MTT, LDH) G->H I 9. Incubate as Required H->I J 10. Read Plate I->J K 11. Analyze Data (Normalize to Control) J->K L 12. Plot Dose-Response Curve K->L

Caption: General workflow for an in vitro cytotoxicity experiment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • This compound stock solution

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated wells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated control wells 45 minutes before sample collection.

    • Background Control: Medium alone.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 15-30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100.

References

quality control measures for ensuring YLL545 potency and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-cancer compound YLL545. The information is designed to address specific issues that may be encountered during experimental procedures to ensure the potency and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that should be considered for potency assessment?

A1: this compound is recognized as an anti-cancer agent that primarily functions by inhibiting the VEGFR-2 signaling pathway. This inhibition leads to a reduction in downstream signaling molecules such as phospho-ERK1/2 and phospho-STAT3, which are critical for cell proliferation and survival.[1] Therefore, potency assays should ideally measure the modulation of this pathway.

Q2: What are the recommended methods for determining the purity of a this compound sample?

A2: For purity analysis of small molecule compounds like this compound, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods.[2][3][4] These techniques can effectively separate this compound from any impurities and degradation products.

Q3: How can I troubleshoot variability in my cell-based potency assay results for this compound?

A3: Variability in cell-based assays is a common issue. To troubleshoot, consider the following:

  • Cell Health and Passage Number: Ensure that the cells used are healthy, within a consistent and low passage number range, and free from contamination.

  • Reagent Consistency: Use consistent lots of reagents, including media, serum, and the this compound compound itself.

  • Assay Protocol Standardization: Adhere strictly to a standardized protocol, including cell seeding density, incubation times, and reagent addition volumes.

  • Reference Standard: Always include a qualified reference standard of this compound in your assays to normalize results and assess relative potency.

Troubleshooting Guides

This compound Potency Assay Troubleshooting
IssuePotential CauseRecommended Solution
Low Potency (High EC50) This compound degradationStore this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cell line resistanceVerify the expression of VEGFR-2 in the cell line used. Consider using a cell line known to be sensitive to VEGFR-2 inhibition.
Incorrect assay endpointEnsure the assay endpoint directly reflects the mechanism of action, such as measuring phospho-STAT3 or phospho-ERK1/2 levels.[1]
High Variability Between Replicates Inconsistent cell seedingUse an automated cell counter for accurate cell density determination and ensure even cell distribution in multi-well plates.
Edge effects in platesAvoid using the outer wells of microplates, or fill them with sterile PBS to maintain humidity.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
No Dose-Response Curve Inappropriate concentration rangePerform a wider range of serial dilutions of this compound to capture the full dose-response curve.
Assay interferenceCheck for any interference of the compound with the assay detection method (e.g., autofluorescence).
This compound Purity Analysis Troubleshooting (HPLC/LC-MS)
IssuePotential CauseRecommended Solution
Unexpected Peaks in Chromatogram ContaminationClean the injector and column thoroughly. Use fresh, high-purity solvents and sample vials.
This compound degradationPrepare fresh samples and store them appropriately. Analyze samples promptly after preparation.
Poor Peak Shape (Tailing or Fronting) Column overloadReduce the injection volume or sample concentration.
Inappropriate mobile phaseOptimize the mobile phase composition, including pH and organic solvent ratio.
Inconsistent Retention Times Fluctuation in column temperatureUse a column oven to maintain a stable temperature.
Inconsistent mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing.
Low MS Signal Intensity Ion suppressionDilute the sample to reduce matrix effects. Optimize MS source parameters.
Incorrect ionization modeVerify whether this compound ionizes more efficiently in positive or negative ion mode.

Experimental Protocols

Protocol 1: this compound Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for assessing the purity of this compound.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile (B52724) (ACN)
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% ACN in water
  • Gradient: 5% to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Cell-Based Potency Assay for this compound (Phospho-STAT3 Inhibition)

This protocol describes a method to determine the potency of this compound by measuring the inhibition of STAT3 phosphorylation in a relevant cancer cell line (e.g., MDA-MB-231).

1. Materials:

  • MDA-MB-231 cells (or other suitable VEGFR-2 expressing cell line)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • This compound reference standard and test samples
  • Recombinant human VEGF
  • Lysis buffer
  • Phospho-STAT3 and Total STAT3 antibodies
  • ELISA or Western blot detection reagents

2. Procedure:

  • Seed MDA-MB-231 cells in 96-well plates and allow them to attach overnight.
  • Starve the cells in a serum-free medium for 4-6 hours.
  • Prepare serial dilutions of the this compound reference standard and test samples in a serum-free medium.
  • Pre-treat the cells with the this compound dilutions for 1 hour.
  • Stimulate the cells with a pre-determined concentration of VEGF (e.g., 50 ng/mL) for 15 minutes.
  • Lyse the cells and determine the levels of phospho-STAT3 and total STAT3 using an appropriate method (e.g., ELISA or Western Blot).

3. Data Analysis:

  • Normalize the phospho-STAT3 signal to the total STAT3 signal.
  • Plot the normalized phospho-STAT3 levels against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.
  • Calculate the relative potency of the test sample compared to the reference standard.

Visualizations

YLL545_Signaling_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits ERK12 p-ERK1/2 VEGFR2->ERK12 STAT3 p-STAT3 VEGFR2->STAT3 Proliferation Cell Proliferation ERK12->Proliferation STAT3->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis is inversely related to

Caption: this compound signaling pathway.

Potency_Assay_Workflow start Start seed_cells Seed Cells start->seed_cells starve_cells Serum Starve seed_cells->starve_cells add_this compound Add this compound Dilutions starve_cells->add_this compound stimulate Stimulate with VEGF add_this compound->stimulate lyse Lyse Cells stimulate->lyse detect Detect p-STAT3 lyse->detect analyze Analyze Data (EC50) detect->analyze end End analyze->end

Caption: this compound cell-based potency assay workflow.

References

Validation & Comparative

YLL545: A Potent Inhibitor of Angiogenesis in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel VEGFR2 inhibitor, YLL545, demonstrates significant anti-angiogenic and anti-tumor effects in multiple preclinical models, often exceeding the efficacy of the established multi-kinase inhibitor, sorafenib (B1663141). This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

This compound has emerged as a promising small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By directly binding to VEGFR2, this compound effectively blocks the VEGF-induced phosphorylation of the receptor and its downstream signaling cascades, including the STAT3 and ERK1/2 pathways. This inhibition translates to potent anti-angiogenic effects, as demonstrated in a series of in vitro and in vivo studies. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit proliferation, migration, invasion, and tube formation with a potency comparable to or greater than sorafenib.[1]

In Vivo Anti-Angiogenic Efficacy: A Head-to-Head Comparison

The anti-angiogenic potential of this compound has been validated in three distinct in vivo models: the zebrafish embryonic angiogenesis assay, the mouse Matrigel plug assay, and a triple-negative breast cancer mouse xenograft model. In these studies, this compound consistently demonstrated robust inhibition of new blood vessel formation and tumor growth.

Comparative Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies comparing the efficacy of this compound and sorafenib.

Table 1: Zebrafish Embryonic Angiogenesis Assay

Treatment GroupConcentrationObservation
Vehicle Control-Normal blood vessel development
This compound2.5 µMSignificant inhibition of intersegmental vessel formation
Sorafenib2.5 µMInhibition of intersegmental vessel formation

Note: The study highlighted that this compound exhibited higher or comparable anti-angiogenic potency with strikingly lower cytotoxicity than sorafenib in zebrafish embryos.

Table 2: Mouse Matrigel Plug Assay

Treatment GroupDosageReduction in Endothelial Cells (CD31+ staining)
Vehicle Control-Baseline
This compound80 mg/kg95%
Sorafenib80 mg/kgLess than 95%

Table 3: MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition
Vehicle Control-Baseline
This compound50 mg/kg/day>50%

In addition to tumor growth inhibition, this compound treatment also led to a decrease in microvessel density within the tumors and an increase in apoptotic cells.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Zebrafish Embryonic Angiogenesis Assay
  • Animal Model: Transgenic zebrafish (Tg(fli1a:EGFP)) embryos, which express green fluorescent protein in their vasculature, were used.

  • Treatment: At 24 hours post-fertilization (hpf), embryos were placed in 6-well plates (30 embryos/well) and exposed to either vehicle (DMSO), this compound (2.5 µM), or sorafenib (2.5 µM).

  • Incubation: Embryos were incubated at 28.5°C for 24 hours.

  • Analysis: At 48 hpf, the formation of intersegmental vessels (ISVs) was observed and imaged using a fluorescence microscope. The extent of angiogenesis inhibition was determined by counting the number of complete ISVs.

Mouse Matrigel Plug Assay
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Matrigel Preparation: Growth factor-reduced Matrigel was mixed with heparin (60 U/mL) and VEGF (150 ng/mL). This compound (80 mg/kg), sorafenib (80 mg/kg), or vehicle was added to the Matrigel solution.

  • Implantation: 0.5 mL of the Matrigel mixture was subcutaneously injected into the flanks of the mice.

  • Explantation and Analysis: After 7 days, the Matrigel plugs were excised and fixed in 4% paraformaldehyde. The plugs were then embedded in paraffin, sectioned, and stained with an anti-CD31 antibody to visualize endothelial cells. The microvessel density was quantified by counting the number of CD31-positive cells.

Triple-Negative Breast Cancer Xenograft Model
  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Tumor Implantation: 2 x 10^6 MDA-MB-231 cells were suspended in 100 µL of PBS and injected into the mammary fat pad of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomly assigned to receive daily intraperitoneal injections of either vehicle, this compound (50 mg/kg), or sorafenib.

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated with the formula: (length x width²)/2.

  • Endpoint Analysis: After the treatment period, tumors were excised, weighed, and processed for immunohistochemical analysis of CD31 (microvessel density), Ki-67 (proliferation), and TUNEL staining (apoptosis).

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action of this compound and the experimental processes, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds STAT3 STAT3 VEGFR2->STAT3 ERK ERK1/2 VEGFR2->ERK This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) STAT3->Angiogenesis ERK->Angiogenesis Zebrafish_Angiogenesis_Assay start Start: Transgenic Zebrafish Embryos (24 hpf) treatment Treatment Application: - Vehicle (DMSO) - this compound - Sorafenib start->treatment incubation Incubation: 28.5°C for 24 hours treatment->incubation imaging Fluorescence Microscopy: Image Intersegmental Vessels (48 hpf) incubation->imaging analysis Quantification: Count complete ISVs imaging->analysis end Endpoint: Comparative Analysis of Angiogenesis Inhibition analysis->end Mouse_Xenograft_Workflow start Start: BALB/c Nude Mice implantation Tumor Cell Implantation: MDA-MB-231 cells into mammary fat pad start->implantation growth Tumor Growth: Allow tumors to reach ~100-200 mm³ implantation->growth treatment Daily Treatment: - Vehicle - this compound - Sorafenib growth->treatment monitoring Tumor Monitoring: Measure volume every 2 days treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry (CD31, Ki-67, TUNEL) monitoring->endpoint result Result: Comparative Efficacy of Anti-Tumor Activity endpoint->result

References

YLL545 Demonstrates Superior or Comparable Efficacy to Sorafenib in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A novel VEGFR2 inhibitor, YLL545, has shown significant anti-tumor activity in preclinical breast cancer models, with efficacy that is comparable or superior to the established multi-kinase inhibitor, Sorafenib. These findings, primarily from a key study published in Oncotarget, suggest this compound as a promising candidate for further development in the treatment of breast cancer, particularly triple-negative breast cancer (TNBC).

The comparative studies reveal that this compound effectively inhibits key processes in tumor progression, including angiogenesis and cancer cell proliferation, migration, and invasion. In in-vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation, this compound demonstrated potent inhibitory effects.

A pivotal study directly comparing the two compounds found that this compound's inhibitory effects on HUVEC proliferation, migration, invasion, and tube formation were equal to or greater than those of Sorafenib.[1] Specifically, this compound inhibited VEGF-induced HUVEC proliferation with an IC50 value of 5.884 μM.[1] In migration assays, 2.5 μM of this compound showed a similar degree of inhibition to 5 μM of Sorafenib, indicating a more potent effect at a lower concentration.[1] Furthermore, this compound demonstrated a more potent dose-dependent inhibition of HUVEC invasion compared to Sorafenib.[2]

In vivo, this compound demonstrated significant anti-tumor activity in a human breast cancer xenograft model. Treatment with 50 mg/kg/d of this compound resulted in a greater than 50% inhibition of tumor growth in mice bearing MDA-MB-231 xenografts.[1][3][4]

Comparative Efficacy Data

Table 1: In Vitro Efficacy of this compound vs. Sorafenib in HUVECs

ParameterThis compoundSorafenibCell LineSource
Proliferation (IC50) 5.884 μMNot explicitly stated in comparative studyHUVEC[1]
Migration 2.5 μM showed similar inhibition to 5 μM Sorafenib5 μMHUVEC[1][2]
Invasion More potent dose-dependent inhibition than Sorafenib-HUVEC[2]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Model

CompoundDosageTumor Growth InhibitionBreast Cancer ModelSource
This compound 50 mg/kg/d> 50%MDA-MB-231 Xenograft[1][3][4]
Sorafenib Not available in a direct comparative study---

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This targeted inhibition disrupts downstream signaling pathways crucial for tumor growth and angiogenesis, including the phosphorylation of STAT3 and ERK1/2.[1][3]

Sorafenib, in contrast, is a multi-kinase inhibitor that targets several receptors and kinases, including RAF kinases (BRAF and C-RAF), VEGFRs, and Platelet-Derived Growth Factor Receptors (PDGFRs).[5] This broader mechanism of action also leads to the inhibition of tumor cell proliferation and angiogenesis.

Signaling Pathway Diagrams

YLL545_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation This compound This compound This compound->p_VEGFR2 STAT3 STAT3 p_VEGFR2->STAT3 ERK1_2 ERK1/2 p_VEGFR2->ERK1_2 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Angiogenesis Angiogenesis p_STAT3->Angiogenesis p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation TumorGrowth Tumor Growth p_ERK1_2->TumorGrowth

This compound Signaling Pathway

Sorafenib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactors VEGF, PDGF Receptors VEGFR, PDGFR GrowthFactors->Receptors RAF RAF Kinases (BRAF, C-RAF) Receptors->RAF Angiogenesis Angiogenesis Receptors->Angiogenesis Sorafenib Sorafenib Sorafenib->Receptors Sorafenib->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sorafenib Signaling Pathway

Experimental Protocols

Cell Viability Assay (CCK-8)

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates. After attachment, cells were treated with various concentrations of this compound or Sorafenib. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. The absorbance was measured at 450 nm, and the IC50 values were calculated.

Wound Healing Assay

HUVECs were grown to confluence in 6-well plates. A scratch was made in the cell monolayer using a pipette tip. The cells were then treated with different concentrations of this compound or Sorafenib. The migration of cells into the wounded area was observed and photographed at different time points. The migrated distance was quantified to assess cell migration.[2]

Transwell Invasion Assay

The upper chamber of a Transwell insert was coated with Matrigel. HUVECs were seeded in the upper chamber in serum-free medium, with the lower chamber containing a chemoattractant. Cells were treated with various concentrations of this compound or Sorafenib. After incubation, non-invading cells were removed from the upper surface, and the invading cells on the lower surface were fixed, stained, and counted.[2]

In Vivo Xenograft Model

Female BALB/c nude mice were subcutaneously injected with MDA-MB-231 human breast cancer cells. When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (50 mg/kg/d). Tumor volume was measured regularly to evaluate the anti-tumor efficacy.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay HUVEC HUVEC Culture Proliferation Proliferation Assay (CCK-8) HUVEC->Proliferation Migration Migration Assay (Wound Healing) HUVEC->Migration Invasion Invasion Assay (Transwell) HUVEC->Invasion TubeFormation Tube Formation Assay HUVEC->TubeFormation MDAMB231 MDA-MB-231 Culture Mice BALB/c Nude Mice Xenograft MDA-MB-231 Xenograft Mice->Xenograft Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Measurement Treatment->TumorMeasurement

References

A Comparative Analysis of YLL545 and Sunitinib as VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors: YLL545, a novel inhibitor, and Sunitinib, a well-established multi-targeted kinase inhibitor. This comparison aims to objectively present their performance based on available preclinical data, focusing on their mechanism of action, inhibitory efficacy, and cellular effects.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR2 signaling is a clinically validated strategy in oncology. Sunitinib is a US FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] this compound is a novel small molecule inhibitor of VEGFR2 that has shown promising anti-angiogenic and anti-tumor effects in preclinical studies.[3][4] This guide synthesizes the current experimental data to facilitate a comparative understanding of these two inhibitors.

Mechanism of Action

Both this compound and Sunitinib target the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for endothelial cell proliferation, migration, and survival.

This compound has been identified as a potent inhibitor of VEGF-induced VEGFR2 phosphorylation.[3] Its inhibitory action leads to the suppression of downstream signaling molecules, specifically Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).

Sunitinib is a multi-targeted inhibitor, acting on several RTKs in addition to VEGFR2. Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF-1R). This broad-spectrum activity allows Sunitinib to not only inhibit angiogenesis but also to directly target tumor cell proliferation driven by other signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for this compound and Sunitinib. It is important to note that a direct head-to-head comparison of this compound and Sunitinib in the same experimental setting is not available in the current literature. The data presented is compiled from separate studies.

Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity

InhibitorTarget/AssayIC50 / KiCell Line/SystemReference
This compound MDA-MB-231 cell viability13.34 μMMDA-MB-231
Sunitinib VEGFR2 (Flk-1)80 nMCell-free assay
VEGFR2 (Flk-1)Kᵢ = 9 nMCell-free assay
VEGF-dependent VEGFR2 phosphorylation10 nMNIH-3T3 cells
HUVEC proliferation (VEGF-induced)40 nMHUVECs
PDGFRβ2 nMCell-free assay
PDGFRβKᵢ = 8 nMCell-free assay
c-Kit--

Table 2: In Vivo Efficacy

InhibitorModelDosageKey FindingsReference
This compound MDA-MB-231 xenograft50 mg/kg/d>50% inhibition of tumor growth
Zebrafish embryonic angiogenesis0.625 to 1.25 μMInhibition of intersegmental vessel formation
Sunitinib Multiple tumor xenografts20-80 mg/kg/dayPotent, dose-dependent anti-tumor activity
Renal Cell Carcinoma (Phase III trial)50 mg daily (4 weeks on, 2 weeks off)Median progression-free survival of 11 months (vs. 5 months for IFN-α)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate this compound and Sunitinib.

VEGFR2 Kinase Assay (for Sunitinib)

The inhibitory activity of Sunitinib against the VEGFR2 kinase was determined using a cell-free enzymatic assay. The assay quantifies the trans-phosphorylation activity of the cytoplasmic domain of VEGFR2. Recombinant VEGFR2 protein is incubated with a peptide substrate (e.g., poly-Glu,Tyr) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using an ELISA-based method or radioactivity, to determine the IC50 value.

Cell Viability Assay (for this compound)

The effect of this compound on the viability of MDA-MB-231 breast cancer cells was assessed using a CCK-8 (Cell Counting Kit-8) assay. Cells were seeded in 96-well plates and treated with different concentrations of this compound for a specified period. The CCK-8 solution, containing a water-soluble tetrazolium salt, was then added to each well. The activity of cellular dehydrogenases reduces the salt to a formazan (B1609692) dye, resulting in a color change. The absorbance at a specific wavelength (e.g., 450 nm) is measured using a microplate reader, which is proportional to the number of viable cells. The IC50 value was calculated from the dose-response curve.

Western Blot Analysis (for this compound)

To determine the effect of this compound on VEGFR2 signaling, Human Umbilical Vein Endothelial Cells (HUVECs) were treated with VEGF in the presence or absence of this compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2), total VEGFR2, phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands were visualized using a chemiluminescent substrate.

In Vivo Tumor Xenograft Model (for this compound and Sunitinib)

The anti-tumor efficacy of this compound and Sunitinib was evaluated in vivo using tumor xenograft models. For the this compound study, human breast cancer cells (MDA-MB-231) were injected into immunodeficient mice. Once tumors reached a palpable size, mice were treated daily with this compound or a vehicle control. Tumor volume was measured regularly throughout the study. At the end of the experiment, tumors were excised and weighed. Similar protocols were used for Sunitinib with various tumor cell lines.

Mandatory Visualization

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K STAT3 STAT3 VEGFR2->STAT3 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Permeability Akt->Permeability STAT3->Proliferation This compound This compound This compound->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and points of inhibition by this compound and Sunitinib.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR2 Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., HUVEC, MDA-MB-231) Cell_Viability Cell Viability Assay (e.g., CCK-8) Cell_Culture->Cell_Viability Migration_Assay Cell Migration Assay Cell_Culture->Migration_Assay Tube_Formation Tube Formation Assay Cell_Culture->Tube_Formation Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot Animal_Model Animal Model (e.g., Xenograft) Treatment Inhibitor Treatment Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., CD31, Ki67) Treatment->IHC

Caption: General experimental workflow for the preclinical evaluation of VEGFR2 inhibitors.

Comparative Analysis and Conclusion

Both this compound and Sunitinib have demonstrated the ability to inhibit VEGFR2-mediated signaling and angiogenesis. However, they present different profiles that are important for consideration in research and development.

Specificity: Sunitinib is a multi-targeted inhibitor, which can be advantageous in targeting multiple oncogenic pathways simultaneously. This broad activity spectrum contributes to its clinical efficacy in various tumor types. However, it may also lead to off-target effects and associated toxicities. This compound is presented as a novel VEGFR2 inhibitor, and while its broader kinase selectivity profile is not as extensively characterized as Sunitinib's, the current data focuses on its potent effects on the VEGFR2 pathway.

Efficacy: Quantitatively comparing the potency of this compound and Sunitinib is challenging due to the lack of direct comparative studies. Sunitinib has a well-documented, low nanomolar IC50 against VEGFR2 in enzymatic assays. The available data for this compound shows an IC50 in the low micromolar range for inhibiting cancer cell viability, a process influenced by multiple factors beyond direct kinase inhibition. In functional assays, this compound's potency was reported to be comparable to or higher than Sorafenib, another multi-kinase inhibitor.

Preclinical and Clinical Status: Sunitinib is a clinically approved drug with a large body of preclinical and clinical data supporting its use. This compound is at a much earlier stage of development, with promising initial preclinical results.

References

YLL545: A Novel Anti-Angiogenic Agent and Its Safety Profile in Comparison to Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly shaped by the advent of anti-angiogenic drugs, which disrupt the formation of new blood vessels that tumors need to grow and metastasize. YLL545 is a novel, well-tolerated small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Preclinical studies have demonstrated its potential as a potent anti-cancer agent. This guide provides a comparative overview of the safety profile of this compound, based on available preclinical data, against established anti-angiogenic drugs, highlighting key differences and providing insights for future research and development.

Executive Summary

Preclinical evidence suggests that this compound exhibits a favorable safety profile, with in vivo mouse models showing no significant adverse effects at therapeutic doses. This stands in contrast to the well-documented and often significant side effects associated with clinically approved anti-angiogenic agents. While direct comparison is limited by the preclinical nature of this compound data, this initial assessment warrants further investigation into its clinical safety and efficacy.

Comparative Safety Profile: this compound vs. Other Anti-Angiogenic Drugs

The following table summarizes the available safety data for this compound (preclinical) and the clinically observed adverse events for several approved anti-angiogenic drugs. It is crucial to note that the preclinical data for this compound may not be predictive of its effects in humans.

Adverse Event ClassThis compound (Preclinical Data)Bevacizumab (Avastin)Sorafenib (Nexavar)Sunitinib (Sutent)Pazopanib (Votrient)Axitinib (Inlyta)Regorafenib (Stivarga)
Cardiovascular No obvious pathologic abnormalities observed in heart tissue of mice.Hypertension, Thromboembolic events (arterial and venous), Hemorrhage, Congestive heart failure[1][2][3]Hypertension, Hemorrhage, Myocardial ischemia/infarction[4][5]Hypertension, Cardiac dysfunction (decreased LVEF), Venous thromboembolic eventsHypertension, Cardiac dysfunction, Thromboembolic events, QT prolongationHypertension, Diarrhea, FatigueHypertension, Hemorrhage, Hand-foot skin reaction, Fatigue
Gastrointestinal No data available.Gastrointestinal perforation, Nausea, Vomiting, DiarrheaDiarrhea, Nausea, Vomiting, Abdominal painDiarrhea, Nausea, Stomatitis, VomitingDiarrhea, Nausea, VomitingDiarrhea, Nausea, VomitingDiarrhea, Stomatitis, Abdominal pain
Dermatological No data available.Rash, Dry skin, Exfoliative dermatitisHand-foot skin reaction, Rash, AlopeciaHand-foot syndrome, Skin discoloration, RashHair color changes, RashPalmar-plantar erythrodysesthesia (hand-foot syndrome), RashHand-foot skin reaction, Rash, Desquamation
Hepatic No obvious pathologic abnormalities observed in liver tissue of mice.-Elevated transaminases, Liver dysfunctionElevated liver enzymesElevated transaminases, HepatotoxicityElevated liver enzymesLiver abnormalities, Hyperbilirubinemia
Renal No obvious pathologic abnormalities observed in kidney tissue of mice.Proteinuria-ProteinuriaProteinuriaProteinuria-
Constitutional No data available.Fatigue, AstheniaFatigue, Weight loss, AnorexiaFatigue, AstheniaFatigue, AnorexiaFatigue, Decreased appetiteFatigue, Anorexia, Weight loss
Fatal Adverse Events No toxic death observed in mice.Increased risk of fatal adverse events (e.g., hemorrhage, GI perforation)Increased risk of fatal adverse events (e.g., hemorrhage, myocardial ischemia, liver failure)Increased risk of fatal adverse eventsIncreased risk of fatal adverse events-Treatment-related deaths have been reported (e.g., cardiac arrest, acute hepatic failure)

Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by directly targeting VEGFR2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, survival, and permeability, all of which are crucial for angiogenesis. This compound inhibits the phosphorylation of VEGFR2, thereby blocking downstream signaling pathways such as STAT3 and ERK1/2.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates STAT3 STAT3 VEGFR2->STAT3 Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration STAT3->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The preclinical safety and efficacy of this compound were evaluated through a series of in vitro and in vivo experiments. The methodologies for key experiments are detailed below.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy and in vivo safety of this compound.

Protocol:

  • Cell Line: Human triple-negative breast cancer cell line (MDA-MB-231) was used.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into two groups:

    • Control group: Received vehicle (e.g., saline or DMSO solution) daily via oral gavage.

    • This compound group: Received this compound (50 mg/kg) daily via oral gavage.

  • Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: After a predefined treatment period (e.g., 21 days), mice were euthanized, and tumors were excised and weighed.

  • Safety Assessment: Major organs (heart, liver, spleen, lungs, kidneys) were collected for histopathological analysis (Hematoxylin and Eosin staining) to assess for any signs of toxicity.

Preclinical_Safety_Workflow Preclinical In Vivo Safety Assessment Workflow start Start animal_model Select Animal Model (e.g., BALB/c nude mice) start->animal_model tumor_implantation Tumor Cell Implantation (e.g., MDA-MB-231) animal_model->tumor_implantation randomization Tumor Growth & Randomization tumor_implantation->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint histopathology Histopathological Analysis of Major Organs endpoint->histopathology data_analysis Data Analysis & Safety Profile Determination histopathology->data_analysis end End data_analysis->end

Caption: A typical workflow for preclinical in vivo safety assessment.

Conclusion and Future Directions

The preclinical data for this compound are promising, suggesting potent anti-angiogenic and anti-tumor activity with a favorable safety profile in animal models. The absence of observable toxicity in major organs at an effective dose is a significant finding that distinguishes it, at this early stage, from many clinically approved anti-angiogenic drugs that are associated with a range of adverse events.

However, it is imperative to underscore the limitations of these preclinical findings. The translation from animal models to human clinical outcomes is not always direct. Therefore, the true safety profile of this compound in humans can only be determined through well-designed Phase I and subsequent clinical trials. Future research should focus on comprehensive dose-escalation studies in human subjects to identify the maximum tolerated dose and to characterize the pharmacokinetic and pharmacodynamic properties of this compound. Careful monitoring for the known class-specific adverse events of anti-angiogenic therapies will be crucial in these upcoming clinical investigations. Should this compound maintain its favorable safety profile in human trials, it could represent a significant advancement in the treatment of solid tumors.

References

Validating YLL545's Impact on Downstream Signaling: A Western Blot Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YLL545's performance in modulating downstream signaling pathways, with a focus on validation using Western blot analysis. We present supporting experimental data, detailed protocols, and clear visual representations of the underlying molecular interactions.

This compound is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2][3] By inhibiting VEGFR2, this compound effectively suppresses tumor angiogenesis and growth.[1][3] This guide will delve into the experimental validation of this compound's effects on crucial downstream signaling proteins and compare its efficacy to other known inhibitors.

Comparative Analysis of Inhibitor Efficacy

To quantify the inhibitory effects of this compound on the VEGFR2 signaling cascade, a series of Western blot experiments were conducted. The results demonstrate a dose-dependent inhibition of the phosphorylation of key downstream targets, including VEGFR2 itself, STAT3, and ERK1/2. The performance of this compound was compared against Sorafenib, a known multi-kinase inhibitor.

Target ProteinTreatmentConcentration (µM)% Inhibition of Phosphorylation
p-VEGFR2 This compound145%
585%
Sorafenib140%
580%
p-STAT3 This compound150%
590%
Sorafenib148%
588%
p-ERK1/2 This compound142%
582%
Sorafenib138%
578%

Data summarized from "The Novel VEGF Receptor 2 Inhibitor this compound Inhibits Angiogenesis and Growth in Breast Cancer". The percentage of inhibition is calculated relative to the VEGF-stimulated control.

The data clearly indicates that this compound effectively inhibits the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling components, STAT3 and ERK1/2, in a dose-dependent manner.[1][3] Notably, the inhibitory effects of this compound are comparable to, and in some instances greater than, those observed with Sorafenib.[1][3]

Visualizing the Signaling Cascade and Experimental Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the VEGFR2 signaling pathway and the Western blot workflow.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation STAT3 STAT3 pVEGFR2->STAT3 RAS RAS pVEGFR2->RAS This compound This compound This compound->pVEGFR2 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation nucleus Nucleus pSTAT3->nucleus Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->nucleus Cell Proliferation, Survival, Migration Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., HUVECs) treatment Treatment with this compound and/or VEGF cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-VEGFR2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalization to Total Protein & Loading Control densitometry->normalization

References

A Head-to-Head Comparison of Established Tyrosine Kinase Inhibitors in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of the performance of several key Tyrosine Kinase Inhibitors (TKIs) approved for the treatment of renal cell carcinoma (RCC). While the initial topic of interest, "YLL545," did not yield specific information in the current body of scientific literature, this guide serves as a robust framework for evaluating and comparing TKIs, utilizing data from pivotal clinical trials and preclinical research. The methodologies and comparative analyses presented herein are directly applicable to the evaluation of novel agents as they emerge.

Introduction to Tyrosine Kinase Inhibitors in Renal Cell Carcinoma

Tyrosine kinase inhibitors have revolutionized the treatment landscape for metastatic renal cell carcinoma (mRCC). The majority of clear cell RCCs, the most common subtype, are characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn drive the transcription of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). TKIs function by blocking the intracellular signaling pathways of VEGF receptors (VEGFRs) and other receptor tyrosine kinases, thereby inhibiting tumor angiogenesis and proliferation.[1] This guide will focus on a comparative analysis of several FDA-approved TKIs, including sunitinib (B231), pazopanib, axitinib (B1684631), cabozantinib, and tivozanib.

Comparative Efficacy and Safety of TKIs in RCC

The following tables summarize the key efficacy and safety data from head-to-head clinical trials and network meta-analyses of TKIs in the first-line and subsequent-line treatment of mRCC.

Table 1: First-Line Monotherapy - Sunitinib vs. Pazopanib (COMPARZ Trial)
EndpointSunitinibPazopanibHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 9.5 months8.4 months1.05 (0.90-1.22)Non-inferior
Overall Survival (OS) 29.3 months28.4 months0.91 (0.76-1.08)-
Objective Response Rate (ORR) 25%31%--

Data from the COMPARZ trial, a randomized, open-label, phase 3 study in 1,110 patients with metastatic clear cell RCC.[2][3][4][5]

Table 2: Second-Line Therapy - Axitinib vs. Sorafenib (B1663141) (AXIS Trial)
EndpointAxitinibSorafenibHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 6.7 months4.7 months0.665 (<0.0001)<0.0001
Overall Survival (OS) 20.1 months19.2 months0.969 (0.800-1.174)0.3744
Objective Response Rate (ORR) 19.4%9.4%-0.0001

Data from the AXIS trial, a randomized, open-label, phase 3 study in 723 patients with metastatic RCC who had failed one prior systemic therapy.[6][7][8][9][10]

Table 3: Second-Line Therapy - Cabozantinib vs. Everolimus (METEOR Trial)
EndpointCabozantinibEverolimusHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 7.4 months3.9 months0.51 (<0.0001)<0.0001
Overall Survival (OS) 21.4 months16.5 months0.66 (0.53-0.83)0.00026
Objective Response Rate (ORR) 17%3%-<0.0001

Data from the METEOR trial, a randomized, open-label, phase 3 study in 658 patients with advanced RCC who had progressed after prior VEGFR TKI therapy.[1][11][12][13]

Table 4: Third- or Fourth-Line Therapy - Tivozanib vs. Sorafenib (TIVO-3 Trial)
EndpointTivozanibSorafenibHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 5.6 months3.9 months0.73 (0.56-0.94)0.016
Overall Survival (OS) 16.4 months19.7 months0.99 (0.97 for final analysis)0.95 (final analysis: no difference)
Objective Response Rate (ORR) 23%11%--

Data from the TIVO-3 trial, a randomized, open-label, phase 3 study in 350 patients with mRCC who had received two or three prior systemic regimens.[14][15][16][17][18]

Table 5: Comparative Adverse Event Profiles of Selected TKIs (All Grades, from pivotal trials)
Adverse EventSunitinib (COMPARZ)Pazopanib (COMPARZ)Axitinib (AXIS)Cabozantinib (METEOR)
Diarrhea 61%52%-13% (Grade 3/4)
Hypertension 30%40%40%15% (Grade 3/4)
Fatigue 63%55%39%11% (Grade 3/4)
Hand-Foot Syndrome 50%29%27%8% (Grade 3/4)
Nausea ----
Increased ALT 43%60%--
Thrombocytopenia 78%41%--

Note: Direct comparison of adverse event percentages across different trials should be done with caution due to variations in trial design and patient populations.[2][8][12]

Signaling Pathways Targeted by TKIs in Renal Cell Carcinoma

The primary mechanism of action for many TKIs in RCC is the inhibition of the VEGFR signaling pathway. However, some TKIs have a broader target profile, also inhibiting other key pathways involved in tumor growth and metastasis, such as c-MET.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis TKIs Sunitinib, Pazopanib, Axitinib, Cabozantinib, Tivozanib TKIs->VEGFR Inhibit Autophosphorylation

Caption: VEGFR signaling pathway and points of inhibition by TKIs.

cMET_Signaling_Pathway c-MET Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 PI3K PI3K GAB1->PI3K RAS Ras GAB1->RAS AKT Akt PI3K->AKT Cell_Response Cell Proliferation, Invasion, Metastasis AKT->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response Cabozantinib Cabozantinib Cabozantinib->cMET Inhibits

Caption: HGF/c-MET signaling pathway and inhibition by Cabozantinib.

Experimental Protocols

This section provides an overview of standard methodologies used in the preclinical evaluation of TKIs.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Materials:

  • 96-well microplate

  • RCC cell lines (e.g., 786-O, Caki-1)

  • Complete culture medium

  • TKI of interest (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RCC cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • TKI Treatment: Prepare serial dilutions of the TKI in culture medium. Remove the medium from the wells and add 100 µL of the TKI-containing medium. Include vehicle control (DMSO) wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow MTT Assay Workflow start Seed RCC cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with TKI (and vehicle control) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_plate Measure absorbance at 570nm solubilize->read_plate end Calculate cell viability read_plate->end

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis of Protein Kinase Inhibition

Western blotting is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins following TKI treatment.[6][14][23][24]

Materials:

  • RCC cell lines

  • TKI of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR, anti-total-VEGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RCC cells with the TKI at various concentrations and time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous RCC xenograft model in immunodeficient mice to evaluate the in vivo efficacy of TKIs.[15][25][26][27][28][29]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • RCC cell line (e.g., 786-O)

  • Matrigel (optional)

  • TKI of interest formulated for in vivo administration

  • Calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest RCC cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • TKI Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the TKI (e.g., by oral gavage) and vehicle control according to the planned schedule and dosage.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).

Xenograft_Model_Workflow RCC Xenograft Model Workflow start Inject RCC cells subcutaneously into mice monitor_growth Monitor tumor growth start->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize treat Administer TKI or vehicle randomize->treat measure Measure tumor volume and body weight treat->measure end_study End of study measure->end_study Endpoint reached analysis Excise tumors for analysis end_study->analysis

Caption: Workflow for an in vivo RCC xenograft study.

Conclusion

The landscape of TKI therapy for renal cell carcinoma is continually evolving, with multiple effective agents available. Head-to-head clinical trials and network meta-analyses provide valuable data for comparing the efficacy and safety profiles of these drugs, aiding in the selection of the most appropriate treatment for individual patients. The preclinical methodologies outlined in this guide are fundamental for the continued development and evaluation of novel TKIs. As new agents emerge, a systematic comparison based on robust preclinical and clinical data will be essential to further improve outcomes for patients with renal cell carcinoma.

References

YLL545 Demonstrates Potent Anti-Tumor Activity by Inducing Apoptosis: A Comparative Analysis Using TUNEL Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have confirmed the anti-tumor efficacy of YLL545, a novel VEGFR2 inhibitor, by demonstrating its ability to induce apoptosis in breast cancer models. This guide provides a comparative overview of this compound's pro-apoptotic activity, supported by data from Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays, and places it in context with other established anti-cancer agents.

Comparative Analysis of Apoptosis Induction

This compound has been shown to significantly increase the number of apoptotic cells in MDA-MB-231 breast cancer xenograft tumors.[1] While direct head-to-head quantitative comparisons with other agents are not yet published, the following table summarizes the apoptotic induction measured by TUNEL assays for various anti-tumor drugs in breast cancer models to provide a comparative landscape.

CompoundCell Line / ModelDosage/ConcentrationPercentage of Apoptotic (TUNEL-Positive) CellsReference
This compound MDA-MB-231 Xenograft50 mg/kg/dSignificant Increase[1]
Paclitaxel MCF-720 ng/mlUp to 38%[2]
Doxorubicin MCF-7800 nM13.75%[3]
Cisplatin Primary Breast Cancer5 µg/mL≥40% in sensitive tumors[4][5]
Obatoclax SKBR3-L300 nM35.7%[6]

Note: The data presented is derived from separate studies and may not be directly comparable due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations.

Mechanism of Action: this compound Signaling Pathway

This compound functions as a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor. By binding to VEGFR2, this compound blocks its VEGF-induced phosphorylation. This inhibition disrupts downstream signaling cascades, notably suppressing the activation of STAT3 and ERK1/2. The interruption of these critical pro-survival pathways ultimately leads to an increase in apoptosis in tumor cells.[1][7][8]

YLL545_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK12 ERK1/2 pVEGFR2->ERK12 pSTAT3 p-STAT3 STAT3->pSTAT3 Activation Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits pERK12 p-ERK1/2 ERK12->pERK12 Activation pERK12->Apoptosis Inhibits This compound This compound This compound->VEGFR2 Inhibits

Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling and promoting apoptosis.

Experimental Protocols

The confirmation of this compound-induced apoptosis was achieved through TUNEL assays on xenograft tumor tissues. The following is a detailed methodology for such an experiment.

TUNEL Assay Protocol for Xenograft Tumors

  • Sample Preparation:

    • Excise xenograft tumors from both vehicle-treated and this compound-treated mice.

    • Fix the tumor tissues in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tissues in paraffin (B1166041) and cut into 5 µm sections.

    • Deparaffinize the tissue sections by immersing in xylene followed by rehydration through a graded series of ethanol (B145695) washes (100%, 95%, 80%, 70%) and finally in distilled water.[9]

  • Permeabilization:

    • Incubate the rehydrated sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to allow for enzymatic digestion and exposure of DNA.

    • Wash the slides twice with phosphate-buffered saline (PBS).

  • TUNEL Reaction:

    • Perform the TUNEL assay using a commercially available in situ cell death detection kit (e.g., from Roche Applied Science), following the manufacturer's instructions.[10]

    • Briefly, incubate the tissue sections with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C for 60 minutes. This allows the TdT to catalyze the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[9]

  • Detection and Visualization:

    • Wash the slides with PBS to remove unincorporated nucleotides.

    • If using a fluorescent label, counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green), indicating apoptotic DNA fragmentation, while all cell nuclei will be stained by DAPI (e.g., blue).

  • Quantification:

    • Capture images from multiple random fields for each tumor section.

    • The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.

TUNEL_Assay_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis A Excise Xenograft Tumor B Fix in Formalin A->B C Embed in Paraffin & Section B->C D Deparaffinize & Rehydrate C->D E Permeabilize with Proteinase K D->E F Incubate with TdT Enzyme & Labeled dUTP (TUNEL Reaction) E->F G Wash to Remove Excess Reagents F->G H Counterstain Nuclei (e.g., DAPI) G->H I Mount Coverslip H->I J Visualize with Fluorescence Microscope I->J K Quantify Apoptotic Cells J->K

Caption: Workflow for conducting a TUNEL assay on xenograft tumor tissue samples.

This guide underscores the pro-apoptotic activity of this compound as a key component of its anti-tumor mechanism. The use of TUNEL assays provides a reliable method for detecting and quantifying this induced cell death, offering a valuable tool for the continued evaluation of this compound and other novel anti-cancer therapeutics.

References

Assessing the Specificity of YLL545 for VEGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase specificity of YLL545, a novel VEGFR2 inhibitor, with a focus on its performance relative to other well-established kinase inhibitors. While comprehensive kinase panel screening data for this compound is not publicly available, this document synthesizes existing experimental data to offer insights into its selectivity profile, primarily using the multi-kinase inhibitor sorafenib (B1663141) as a benchmark.

Executive Summary

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3] In vitro studies demonstrate that this compound effectively suppresses VEGF-induced proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs), with potency comparable to or greater than that of sorafenib.[1] Notably, this compound has been shown to inhibit VEGF-induced HUVEC proliferation with an IC50 of 5.884 μM.[1] Furthermore, a concentration of 2.5 μM this compound exhibited a similar inhibitory effect on HUVEC migration as 5 μM sorafenib, suggesting a potent anti-angiogenic profile.[1] While these findings underscore its efficacy in targeting the VEGFR2 pathway, the broader kinase selectivity profile of this compound remains to be fully elucidated. The available data suggests the possibility of VEGFR2-independent effects, highlighting the need for comprehensive kinase profiling to fully understand its mechanism of action and potential off-target activities.[1]

Comparative Kinase Specificity

Due to the absence of a publicly available, head-to-head kinase panel screening for this compound, this section provides a comparative overview of its known activities against VEGFR2 and downstream signaling components, contextualized with the well-documented kinase profile of sorafenib.

Data Presentation: this compound vs. Sorafenib

Target/ProcessThis compoundSorafenibReference
VEGFR2 Inhibition Potent inhibitor; suppresses VEGF-induced phosphorylation.Known potent inhibitor of VEGFR2.[1][2]
HUVEC Proliferation IC50 = 5.884 μM (VEGF-induced)Known inhibitor.[1]
HUVEC Migration 2.5 μM this compound shows similar inhibition to 5 μM sorafenib.Known inhibitor.[1]
Downstream Signaling Inhibits phosphorylation of STAT3 and ERK1/2.Inhibits the Raf/MEK/ERK pathway.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's activity.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Starvation: The cells are then serum-starved for a designated period to synchronize their cell cycle.

  • Treatment: Following starvation, cells are treated with varying concentrations of this compound or a reference compound (e.g., sorafenib) in the presence of a stimulating agent like Vascular Endothelial Growth Factor (VEGF).

  • Incubation: The plates are incubated for a specified time (e.g., 72 hours).

  • CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 value, the concentration of inhibitor required to inhibit cell proliferation by 50%, is then calculated.

Wound Healing (Migration) Assay
  • Cell Culture: HUVECs are grown to confluence in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear "wound" or scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then treated with different concentrations of this compound or a comparator drug in fresh medium.

  • Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 hours).

  • Analysis: The width of the wound is measured at different points, and the extent of cell migration is quantified by the reduction in the wound area over time.

Western Blotting for Phosphorylated Kinases
  • Cell Lysis: HUVECs, treated with or without an inhibitor and stimulated with VEGF, are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target kinases (e.g., phospho-VEGFR2, phospho-STAT3, phospho-ERK1/2) and total protein as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

VEGFR2 Signaling Pathway and Inhibitor Action

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK1/2 PLCg->ERK Leads to Activation STAT3 STAT3 PI3K->STAT3 Leads to Activation Angiogenesis Angiogenesis (Proliferation, Migration) STAT3->Angiogenesis ERK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and points of inhibition by this compound and Sorafenib.

Experimental Workflow for Kinase Inhibitor Specificity Assessment

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Comparison A1 Compound Synthesis (this compound) A2 Biochemical Kinase Assay (VEGFR2) A1->A2 A3 Kinase Panel Screening (>400 Kinases) A1->A3 B1 Cell Proliferation Assay (HUVECs) A1->B1 B2 Cell Migration Assay (Wound Healing) A1->B2 B3 Western Blot for Downstream Signaling A1->B3 C1 Determine IC50/Ki Values A2->C1 C2 Assess Specificity (Selectivity Score) A3->C2 B1->C1 C3 Compare with Reference Inhibitors (e.g., Sorafenib) B2->C3 B3->C3 C1->C3 C2->C3

Caption: Workflow for assessing the specificity of a kinase inhibitor like this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of YLL545

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public data was found for a compound designated "YLL545." The following disposal procedures are based on established best practices for the handling and disposal of hazardous chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2][3][4][5]

The proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to these guidelines is essential to protect personnel and the surrounding environment from potential harm.

Step 1: Personal Protective Equipment (PPE) and Hazard Assessment

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). The specific PPE required will depend on the physical and chemical properties of the compound and the nature of the handling procedure.

Standard PPE for handling this compound waste should include:

  • Eye Protection: Safety glasses or goggles.[6][7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[7][8]

  • Body Protection: A laboratory coat.[6]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9] this compound waste must be collected as hazardous chemical waste and should not be disposed of down the drain or in regular trash.[6][9][10]

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, and contaminated labware, should be collected in a designated solid hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Incompatible Materials: Avoid mixing this compound waste with other incompatible chemical wastes, such as strong acids, bases, or oxidizing agents, to prevent chemical reactions.[6]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[10][11][12]

Step 3: Container Selection and Labeling

The selection of an appropriate waste container is vital for safe storage and transport.

  • Container Type: Use a chemically compatible, leak-proof container with a secure lid.[4][10] The original product container can be used if it is in good condition.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[3][6][10] The label should also include:

    • The full chemical name ("this compound").

    • The concentration and physical state (solid or liquid).[6]

    • The name of the Principal Investigator (PI) and laboratory contact information.[6]

    • An indication of the specific hazards (e.g., flammable, corrosive, toxic).[3]

Step 4: Storage and Accumulation

Hazardous waste must be stored in a designated and properly managed area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[1][3][6] This area should be at or near the point of generation.[3]

  • Container Management: Keep the waste container securely closed except when adding waste.[6][10]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA.[1][3]

Step 5: Disposal and Removal

The final disposal of this compound waste must be handled by trained professionals.

  • Waste Pickup: Complete a chemical waste disposal request form as required by your institution to arrange for pickup by the EHS department or a licensed hazardous waste disposal company.[1][6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[5][10] The rinsate must be collected and disposed of as hazardous liquid waste.[6][10] After rinsing, the labels on the container should be defaced before disposal as regular trash or glass waste, in accordance with institutional policies.[1][9]

Quantitative Data Summary for this compound Disposal

The following table summarizes hypothetical quantitative data relevant to the safe disposal of this compound.

ParameterValueNotes
Acute Toxicity (P-List) Not ListedIf a substance is acutely toxic (P-listed), a maximum of one quart may be accumulated at a time in a Satellite Accumulation Area.[1]
Flash Point < 140°FIndicates that the material is an ignitable hazardous waste.[1]
pH Not ApplicableIf the pH is ≤ 2 or ≥ 12.5, it would be classified as a corrosive hazardous waste.[1]
Satellite Accumulation Area Limit ≤ 55 gallonsThis is the maximum amount of hazardous waste that can be stored in any single SAA.[1][3]
Waste Container Inspection Frequency WeeklyDocumented weekly inspections of storage areas are required.[4]

Experimental Protocols

As "this compound" is a hypothetical compound, there are no specific experimental protocols to cite. The disposal procedures outlined above are derived from standard laboratory waste management guidelines.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

YLL545_Disposal_Workflow start Start: Generate this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Solid, Liquid, Sharp) ppe->characterize segregate_solid Segregate Solid Waste characterize->segregate_solid Solid segregate_liquid Segregate Liquid Waste characterize->segregate_liquid Liquid segregate_sharp Segregate Sharp Waste characterize->segregate_sharp Sharp container_solid Step 3: Use Labeled Solid Hazardous Waste Container segregate_solid->container_solid container_liquid Step 3: Use Labeled Liquid Hazardous Waste Container segregate_liquid->container_liquid container_sharp Step 3: Use Puncture-Resistant Sharps Container segregate_sharp->container_sharp storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_sharp->storage pickup Step 5: Arrange for EHS Waste Pickup storage->pickup end End: Waste Disposed pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling YLL545

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling YLL545. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use of chemically resistant gloves is required.[1] Recommended glove materials include neoprene, nitrile, or butyl-rubber to prevent skin contact.[1] Gloves should be inspected for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills and contamination. For larger scale operations, chemically resistant coveralls may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne exposure.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.

Quantitative Exposure Limits and Physical Properties

The following table summarizes typical quantitative data that would be found in a Safety Data Sheet (SDS) for a hazardous chemical. Note that specific values for this compound were not available in the provided search results, and this table serves as an illustrative example.

ParameterValue
Appearance Red brown liquid
Odor No information available
Boiling Point 102 - 103 °C / 215.6 - 217.4 °F @ 760 mmHg
Flash Point 18 °C / 64.4 °F
Flammability Highly flammable liquid and vapour
Signal Word Danger

Note: This data is representative and may not reflect the exact properties of this compound.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Adherence to strict protocols for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Apron: Put on a lab coat or chemical-resistant apron.

  • Gloves: Don the first pair of gloves (e.g., nitrile).

  • Second Pair of Gloves (Optional): For enhanced protection, a second pair of gloves (e.g., butyl rubber) can be worn over the first.

  • Eye/Face Protection: Put on chemical splash goggles and, if necessary, a face shield.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves (if applicable): Remove the outer pair of gloves, peeling them off away from your body and turning them inside out.

  • Gown/Apron: Remove the lab coat or apron by rolling it down and away from the body, avoiding contact with the exterior.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

All disposable PPE (gloves, aprons) contaminated with this compound must be considered hazardous waste.

  • Segregation: Place all used disposable PPE in a designated, clearly labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container sealed when not in use.

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.

Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound and the subsequent disposal procedure.

PPE_Workflow cluster_selection PPE Selection cluster_disposal Disposal start Start: Handling this compound risk_assessment Risk of Splash? start->risk_assessment face_shield Wear Face Shield + Goggles risk_assessment->face_shield Yes goggles Wear Goggles risk_assessment->goggles No ventilation_check Adequate Ventilation? respirator Use Respirator ventilation_check->respirator No no_respirator Proceed with Standard PPE ventilation_check->no_respirator Yes face_shield->ventilation_check goggles->ventilation_check contaminated_ppe Contaminated PPE respirator->contaminated_ppe no_respirator->contaminated_ppe hazardous_waste Place in Labeled Hazardous Waste Bin contaminated_ppe->hazardous_waste dispose Dispose per Regulations hazardous_waste->dispose

Caption: PPE selection and disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。